4-((Ethoxycarbonyl)amino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(ethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)11-8-5-3-7(4-6-8)9(12)13/h3-6H,2H2,1H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSIQVFJYQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346237 | |
| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-75-6 | |
| Record name | 4-((Ethoxycarbonyl)amino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-((Ethoxycarbonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((ethoxycarbonyl)amino)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key chemical and biological pathways.
Core Chemical and Physical Properties
This compound, with the CAS number 5180-75-6, is a derivative of 4-aminobenzoic acid.[1][2][3][4][5][6][7][8][9][10][11] It is a solid compound at room temperature.[8] Its molecular formula is C₁₀H₁₁NO₄, and it has a molecular weight of approximately 209.20 g/mol .[2][3][7][8][9] This compound is primarily utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[12]
Physicochemical Data
The following table summarizes the available physicochemical data for this compound. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target compound are limited in the literature. Therefore, predicted values from computational models are also included and are clearly indicated.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | - | [2][3][7][8][9] |
| Molecular Weight | 209.20 g/mol | - | [7][8][9] |
| CAS Number | 5180-75-6 | - | [1][2][3][4][7][8] |
| Physical Form | Solid | Experimental | [8] |
| Melting Point | Data not available | - | [4] |
| Boiling Point | 320.6 °C at 760 mmHg | Predicted | [7] |
| Density | 1.324 g/cm³ | Predicted | [7] |
| Flash Point | 147.7 °C | Predicted | [7] |
| Refractive Index | 1.597 | Predicted | [7] |
| pKa | 4.979 ± 0.10 | Predicted | [13] |
| Storage | Store sealed in a dry place at room temperature. | - | [7] |
Solubility
Solubility of 4-Aminobenzoic Acid (CAS 150-13-0)
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 5,390 mg/L | 25 | [14] |
| Water | 6,110 mg/L | 30 | [14] |
| Boiling Water | 1 g / 90 mL | 100 | [14] |
| Ethanol | 1 g / 8 mL | - | [14] |
| Ether | 1 g / 60 mL | - | [14] |
| Ethyl Acetate | Soluble | - | [14] |
| Glacial Acetic Acid | Soluble | - | [14] |
| Benzene | Slightly soluble | - | [14] |
| Petroleum Ether | Practically insoluble | - | [14] |
Spectral Data
Experimental spectral data for this compound is not widely available. For reference, the spectral data for the parent compound, 4-aminobenzoic acid, is provided below.
NMR Spectroscopy of 4-Aminobenzoic Acid
¹H NMR (DMSO-d₆, 399.65 MHz):
| Assignment | Chemical Shift (ppm) |
| A | 12.0 |
| B | 7.650 |
| C | 6.573 |
| D | 5.89 |
(Source:[15])
¹³C NMR data for 4-aminobenzoic acid and its derivatives can be found in the literature, which is valuable for comparative analysis.
Infrared (IR) Spectroscopy
The IR spectrum of 4-aminobenzoic acid shows characteristic peaks for its functional groups. The amino group (-NH₂) typically shows stretching vibrations in the range of 3300-3500 cm⁻¹. The carboxylic acid group (-COOH) exhibits a broad O-H stretching band and a C=O stretching band.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 4-aminobenzoic acid with ethyl chloroformate.
Reaction:
4-aminobenzoic acid + ethyl chloroformate → this compound + HCl
Materials:
-
4-aminobenzoic acid
-
Ethyl chloroformate
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
An appropriate solvent (e.g., a mixture of water and a polar aprotic solvent like acetone or THF)
Procedure:
-
Dissolve 4-aminobenzoic acid in an aqueous solution of the base.
-
Cool the solution in an ice bath.
-
Slowly add ethyl chloroformate to the cooled solution with vigorous stirring. The base neutralizes the hydrochloric acid formed during the reaction.
-
Continue stirring the reaction mixture at a low temperature for a specified period.
-
After the reaction is complete, acidify the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Caption: Plausible synthetic pathway for this compound.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound.
General HPLC Method:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).
-
Internal Standard: A structurally similar compound, such as m-hydroxybenzoic acid, can be used for quantitative analysis.[16]
Caption: A generalized workflow for the synthesis, purification, and analysis.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited in the current scientific literature. However, its parent compound, 4-aminobenzoic acid (PABA), is a well-known biological molecule.
PABA is an essential nutrient for many microorganisms as it serves as a precursor in the biosynthesis of folic acid.[17][18] Folic acid is a vital coenzyme involved in the synthesis of nucleotides (purines and thymidine) and certain amino acids. In bacteria, PABA is converted to dihydrofolate, a key step in this pathway. This pathway is a common target for antimicrobial drugs, such as sulfonamides, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.
Derivatives of PABA have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[17][18][19][20][21][22][23][24][25] For instance, Schiff bases derived from 4-aminobenzoic acid have shown antibacterial activity against strains like methicillin-resistant Staphylococcus aureus and antifungal properties.[17][18]
Caption: The role of PABA as a precursor in the microbial folate synthesis pathway.
Given its structural similarity to PABA, this compound could potentially interact with biological systems, although its specific targets and mechanisms of action remain to be elucidated. Further research is required to determine its biological activity profile and to explore its potential as a lead compound in drug discovery.
References
- 1. 5180-75-6 CAS MSDS (4-[(ETHOXYCARBONYL)AMINO]BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. echemi.com [echemi.com]
- 5. Page loading... [guidechem.com]
- 6. pschemicals.com [pschemicals.com]
- 7. lookchem.com [lookchem.com]
- 8. 4-[(ethoxycarbonyl)amino]benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. CAS:5180-75-6, 4-((乙氧基羰基)氨基)苯甲酸-毕得医药 [bidepharm.com]
- 10. 4-[(Ethoxycarbonyl)amino]benzoic acid|CAS 5180-75-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 11. labfind.co.kr [labfind.co.kr]
- 12. This compound [myskinrecipes.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 24. para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-((Ethoxycarbonyl)amino)benzoic Acid: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((Ethoxycarbonyl)amino)benzoic acid, a key intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented and analyzed. Furthermore, a logical workflow for its synthesis and purification is visualized to aid in laboratory applications.
Molecular Structure and Formula
This compound, also known as N-carboethoxy-4-aminobenzoic acid, is an organic compound featuring a benzoic acid moiety substituted at the para position with an ethoxycarbonylamino group.
Molecular Formula: C₁₀H₁₁NO₄[1]
Molecular Weight: 209.20 g/mol
Chemical Structure:
Canonical SMILES: CCOC(=O)Nc1ccc(cc1)C(O)=O
InChI Key: LRQYSIQVFJYQNK-UHFFFAOYSA-N
CAS Number: 5180-75-6[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | Not explicitly found for the target molecule. For the related 4-aminobenzoic acid, it is 184-186 °C. | [2] |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. Limited solubility in water. | [3] |
Spectroscopic Data and Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the ethyl group protons, the amine proton, and the carboxylic acid proton.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Singlet (broad) | 1H | -COOH |
| ~9.5-10.0 | Singlet | 1H | -NH- |
| ~7.9 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.6 (d, J ≈ 8.5 Hz) | Doublet | 2H | Aromatic protons ortho to -NH- |
| 4.22 (q, J ≈ 7.1 Hz) | Quartet | 2H | -O-CH₂-CH₃ |
| 1.28 (t, J ≈ 7.1 Hz) | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the carboxylic carbon, the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the ethyl group.
| Chemical Shift (ppm) | Assignment |
| ~167 | -COOH |
| ~154 | -NH-C=O |
| ~143 | Aromatic C (para to -COOH) |
| ~131 | Aromatic CH (ortho to -COOH) |
| ~122 | Aromatic C (para to -NH-) |
| ~118 | Aromatic CH (ortho to -NH-) |
| ~61 | -O-CH₂-CH₃ |
| ~15 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the N-H, C=O (both carbamate and carboxylic acid), and C-O functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching |
| 3300-2500 | O-H (Carboxylic Acid) | Stretching (broad) |
| 1730-1715 | C=O (Carbamate) | Stretching |
| 1710-1680 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C (Aromatic) | Stretching |
| 1300-1200 | C-O | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 209 | [M]⁺ |
| 164 | [M - COOH]⁺ |
| 136 | [M - COOC₂H₅]⁺ |
| 120 | [H₂NC₆H₄CO]⁺ |
| 92 | [H₂NC₆H₄]⁺ |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the N-ethoxycarbonylation of 4-aminobenzoic acid.
Materials:
-
4-Aminobenzoic acid
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethanol
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl, concentrated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The bicarbonate solution should be in molar excess to neutralize the hydrochloric acid formed during the reaction.
-
Reaction: Cool the solution in an ice bath and slowly add ethyl chloroformate dropwise with vigorous stirring.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven.
-
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.
-
Characterization: Characterize the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Visualized Workflow and Pathways
Synthesis and Purification Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 4-((Ethoxycarbonyl)amino)benzoic acid (CAS 5180-75-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid, with the CAS number 5180-75-6, is a derivative of 4-aminobenzoic acid (PABA). It serves as a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a carbamate group, allows for diverse chemical modifications, making it a versatile intermediate in the creation of complex molecules with potential therapeutic applications, notably in the fields of anti-inflammatory and analgesic drug discovery.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The key data is summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5180-75-6 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [2] |
| Boiling Point | 320.6 °C | [3] |
| Density | 1.324 g/cm³ | [3] |
Note: The melting point for this specific compound is not consistently reported in the literature. For reference, the starting material, 4-aminobenzoic acid, has a melting point of 187-189 °C.
Spectroscopic Data
Expected ¹H NMR Spectral Data (in DMSO-d₆):
-
~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~9.5-10.0 ppm (s, 1H): Amine proton (-NH-).
-
~7.8 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~7.6 ppm (d, 2H): Aromatic protons ortho to the carbamate group.
-
~4.1 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂-CH₃).
-
~1.2 ppm (t, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃).
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
~167 ppm: Carboxylic acid carbon (-COOH).
-
~154 ppm: Carbonyl carbon of the carbamate (-NH-COO-).
-
~143 ppm: Aromatic carbon attached to the carbamate group.
-
~131 ppm: Aromatic carbons ortho to the carboxylic acid group.
-
~125 ppm: Aromatic carbon attached to the carboxylic acid group.
-
~118 ppm: Aromatic carbons ortho to the carbamate group.
-
~61 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃).
-
~15 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃).
Synthesis
The synthesis of this compound typically proceeds via the acylation of the amino group of 4-aminobenzoic acid. A common and effective method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base.
General Experimental Protocol: Synthesis from 4-Aminobenzoic Acid
This protocol is based on established methods for the N-acylation of anilines.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The base deprotonates the carboxylic acid, increasing its solubility in water and neutralizing the HCl that will be formed during the reaction.
-
Acylation: Cool the solution in an ice bath. Slowly add ethyl chloroformate dropwise to the stirred solution. The amino group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion of the reaction, acidify the mixture with hydrochloric acid. This protonates the carboxylate group, causing the product, this compound, to precipitate out of the solution as it is less soluble in acidic water.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove any remaining salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties. Its structural motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Role as a Precursor to Anti-Inflammatory Agents
The anti-inflammatory effects of many NSAIDs are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation. While the direct biological activity of this compound is not extensively documented, its derivatives are designed to interact with the active sites of COX-1 and COX-2. The N-acylamino and carboxylic acid moieties are important pharmacophoric features for binding to these enzymes.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the development of novel therapeutic agents. Further research into its direct biological activities and the exploration of its derivatives could lead to the discovery of new and improved treatments for inflammatory conditions and pain.
References
An In-depth Technical Guide to the Synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The core of this document focuses on the detailed methodology for the N-ethoxycarbonylation of 4-aminobenzoic acid (PABA) via the Schotten-Baumann reaction. This guide includes detailed experimental protocols, a summary of quantitative data, and visual diagrams to elucidate the reaction pathway and experimental workflow. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and utilize this versatile building block.
Introduction
This compound, also known as N-ethoxycarbonyl-p-aminobenzoic acid or 4-carboxyphenylcarbamic acid ethyl ester, is a valuable bifunctional molecule. Its structure incorporates a carboxylic acid and a carbamate group, making it an important starting material for the synthesis of a wide range of biologically active molecules. The presence of these two functional groups allows for diverse chemical modifications, rendering it a versatile scaffold in medicinal chemistry and drug discovery.
The primary and most efficient method for the synthesis of this compound is the N-acylation of 4-aminobenzoic acid (PABA) with ethyl chloroformate. This reaction, typically performed under Schotten-Baumann conditions, is a robust and well-established method for the formation of carbamates from amines.
Synthetic Pathway
The synthesis of this compound from 4-aminobenzoic acid proceeds via a nucleophilic acyl substitution reaction. The amino group of PABA acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
Experimental Protocols
The following section details the experimental procedures for the synthesis of this compound.
Materials and Equipment
-
4-Aminobenzoic acid (PABA)
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na2CO3)
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Detailed Experimental Procedure (Schotten-Baumann Conditions)
-
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction Setup: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Acylating Agent: Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution using an addition funnel over a period of 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Acidification: Upon completion of the reaction, cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound as a white solid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. The values are based on typical Schotten-Baumann reactions and may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 4-Aminobenzoic acid (PABA) | 1.0 | Molar Equivalent | |
| Ethyl Chloroformate | 1.1 - 1.2 | Molar Equivalent | A slight excess is used to ensure complete reaction. |
| Sodium Hydroxide | 2.2 | Molar Equivalent | Acts as a base to dissolve PABA and neutralize HCl. |
| Reaction Conditions | |||
| Temperature (Addition) | 0 - 5 | °C | To control the exothermic reaction. |
| Temperature (Reaction) | Room Temperature | °C | |
| Reaction Time | 2 - 4 | Hours | Monitored by TLC for completion. |
| Product | |||
| Theoretical Yield | Varies | g | Dependent on the starting amount of PABA. |
| Typical Actual Yield | 85 - 95 | % | Based on the limiting reactant (PABA). |
Logical Relationships in Drug Development
While there are no complex signaling pathways directly involved in the synthesis itself, the product, this compound, is a crucial intermediate in the logical workflow of drug development. Its bifunctional nature allows for its incorporation into more complex molecules with potential therapeutic applications.
"4-((Ethoxycarbonyl)amino)benzoic acid" solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and chemical research. Understanding its solubility in various aqueous and organic solvents is crucial for its application in drug formulation, synthesis, and analytical method development. This technical guide provides a comprehensive overview of the predicted solubility of this compound, supported by data from the closely related compound, benzocaine (ethyl 4-aminobenzoate). Furthermore, it outlines a detailed experimental protocol for determining its precise solubility.
Predicted Solubility of this compound
-
Aqueous Solubility: The presence of the carboxylic acid and amino groups suggests some degree of solubility in water, particularly at pH values where these groups can be ionized. Carboxylic acids with seven or more carbon atoms are generally insoluble in water due to the increased non-polar character.[1] As the carbon chain length increases, the solubility of carboxylic acids in water decreases.[2] Given its molecular structure, this compound is expected to be sparingly to slightly soluble in water.[3][4] The solubility in aqueous solutions will be significantly influenced by pH.
-
Organic Solvent Solubility: The aromatic ring and the ethyl ester group contribute to its lipophilic character. Therefore, it is predicted to be more soluble in organic solvents, particularly polar organic solvents, than in water. All carboxylic acids, regardless of chain length, are generally soluble in less polar organic solvents like ether and alcohol.[1] It is expected to be soluble in alcohols (e.g., ethanol, methanol), ethers, and chlorinated solvents (e.g., chloroform).[3][5]
Quantitative Solubility Data for Benzocaine (Ethyl 4-aminobenzoate)
To provide a quantitative reference, the following table summarizes the solubility of benzocaine, a structurally similar compound lacking the N-ethoxycarbonyl group but sharing the ethyl ester and p-aminobenzoic acid core.
| Solvent | Solubility | Reference |
| Water | 1 g in 2500 mL (sparingly soluble) | [5][6] |
| Ethanol | 1 g in 5 mL (very soluble) | [5] |
| Chloroform | 1 g in 2 mL (very soluble) | [5] |
| Ether | 1 g in 4 mL (very soluble) | [5] |
| Dilute Acids | More soluble than in water | [3] |
| Almond Oil | 1 g in 30-50 mL | [5] |
| Olive Oil | 1 g in 30-50 mL | [5] |
Experimental Protocol for Solubility Determination
A precise determination of the solubility of this compound can be achieved using the widely recognized shake-flask method.[7] This method is considered reliable for determining equilibrium solubility.[7]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone)
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles. The filter material should be compatible with the solvent used.
-
-
Concentration Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
References
- 1. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzocaine - Wikipedia [en.wikipedia.org]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Benzocaine | 94-09-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of 4-((Ethoxycarbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-((Ethoxycarbonyl)amino)benzoic acid. Due to the limited availability of comprehensive, experimentally-derived spectra in publicly accessible literature, this guide presents a combination of predicted data based on established spectroscopic principles and general experimental protocols for obtaining such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related molecules.
Molecular Structure
This compound, with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , possesses a key structural feature of an N-acylated aromatic amino acid. This structure comprises a para-substituted benzene ring, a carboxylic acid group, and an ethoxycarbonylamino (urethane) group. These functional groups give rise to characteristic signals in various spectroscopic analyses.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | -COOH |
| ~9.8 | Singlet | 1H | -NH- |
| ~7.9 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| ~7.6 | Doublet | 2H | Aromatic H (ortho to -NH) |
| ~4.1 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | -COOH |
| ~153.5 | -NH-C=O |
| ~143.0 | Aromatic C (para to -COOH) |
| ~131.0 | Aromatic C (ortho to -COOH) |
| ~125.0 | Aromatic C (para to -NH) |
| ~118.0 | Aromatic C (ortho to -NH) |
| ~61.0 | -O-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3300 | Medium | N-H stretch (Amide) |
| ~1730 | Strong | C=O stretch (Urethane) |
| ~1690 | Strong | C=O stretch (Carboxylic acid) |
| ~1605, ~1530 | Medium | C=C stretch (Aromatic ring) |
| ~1230 | Strong | C-O stretch (Ester) |
| ~1170 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 209 | High | [M]⁺ (Molecular Ion) |
| 164 | Medium | [M - C₂H₅O]⁺ |
| 137 | High | [M - C₂H₅O₂C]⁺ |
| 120 | Medium | [M - C₂H₅O₂CNH]⁺ |
| 92 | Medium | [C₆H₄NH₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: N-Ethoxycarbonylation of 4-Aminobenzoic Acid
This procedure is based on the Schotten-Baumann reaction conditions.
-
Dissolution: Dissolve 4-aminobenzoic acid in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, in an ice bath.
-
Acylation: While vigorously stirring the cooled solution, slowly add ethyl chloroformate dropwise. Maintain the temperature below 5°C.
-
Reaction Monitoring: Allow the reaction mixture to stir in the ice bath for 1-2 hours and then at room temperature for an additional 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization Protocols
-
NMR Spectroscopy:
-
Prepare a solution of the purified compound (~5-10 mg) in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to determine chemical shifts, multiplicities, coupling constants, and integrations.
-
-
IR Spectroscopy:
-
Prepare a sample of the dried, purified compound as a KBr pellet or as a thin film from a solvent cast.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
-
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after dissolving in a suitable volatile solvent for ESI or other ionization techniques.
-
Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to perform their own experimental characterization to obtain precise data for their specific samples.
"4-((Ethoxycarbonyl)amino)benzoic acid" melting point and boiling point
An In-depth Technical Guide on the Physical Properties of 4-((Ethoxycarbonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of this compound, with a focus on its melting and boiling points. It includes experimental protocols for the determination of these properties and a logical workflow diagram for these procedures.
Core Physical Properties
The following table summarizes the available quantitative data for this compound (CAS Number: 5180-75-6).
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | 320.6 °C at 760 mmHg |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
Experimental Protocols
The following are detailed methodologies for the determination of melting and boiling points of solid organic compounds like this compound.
Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of a crystalline solid.
-
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
-
-
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
Reporting: The melting point is reported as a range of these two temperatures.
-
Boiling Point Determination (Siwoloboff Method)
This micro-method is suitable for determining the boiling point of a small amount of liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply this method, or a different method for high-melting solids would be required. The following is a general procedure for a liquid.
-
Apparatus:
-
Thiele tube or a similar heating bath
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer (calibrated)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
-
Procedure:
-
Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heating is discontinued when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
-
Reporting: The observed temperature is recorded as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.
-
Visualization
The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound.
Caption: Workflow for determining the melting and boiling points of a compound.
An In-depth Technical Guide on 4-((Ethoxycarbonyl)amino)benzoic acid: Current Research and Future Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of 4-((Ethoxycarbonyl)amino)benzoic acid, including its chemical properties and its role as a synthetic intermediate. Due to a scarcity of published research on its direct biological applications, this guide also explores the extensive research on the closely related parent compound, 4-aminobenzoic acid (PABA), to highlight potential areas of investigation for its N-ethoxycarbonyl derivative.
Introduction to this compound
This compound, with the CAS Number 5180-75-6, is a derivative of 4-aminobenzoic acid (PABA). It is a chemical compound that is primarily utilized as a building block or intermediate in organic synthesis. While it is commercially available from various chemical suppliers, indicating its utility in synthetic chemistry, there is a notable lack of in-depth studies on its direct biological activities or its presence as a core moiety in developed therapeutic agents.
Its chemical structure, featuring a carboxylic acid group and a carbamate group, makes it a versatile starting material for the synthesis of more complex molecules. The presence of the N-ethoxycarbonyl protecting group on the amine allows for selective reactions at the carboxylic acid site.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Number | 5180-75-6 |
| Appearance | Solid |
| Synonyms | N-(Ethoxycarbonyl)-4-aminobenzoic acid, 4-(Carboxy)phenylcarbamic acid ethyl ester |
Potential Applications in Research: A Landscape of Possibilities
While direct applications of this compound are not extensively documented, its role as a synthetic intermediate suggests its potential use in the following areas:
-
Pharmaceutical Synthesis: The compound is broadly categorized as an intermediate for pharmaceuticals. It is plausible that it is used in the early stages of discovery chemistry for the synthesis of novel analgesic and anti-inflammatory agents, although specific examples are not readily found in the literature. The carbamate group can be hydrolyzed to reveal the free amine of PABA, a known pharmacophore.
-
Dye and Pigment Chemistry: The structural backbone of this compound is related to azo dyes. It is possible that this compound serves as a precursor in the synthesis of specialized dyes and pigments.
-
Polymer Chemistry: Benzoic acid derivatives can be used in the synthesis of polyesters and polyamides. The bifunctional nature of this molecule could lend itself to polymerization reactions.
Given the limited specific data on the title compound, a deeper understanding of its potential can be gleaned from the extensive research on its parent compound, 4-aminobenzoic acid (PABA).
4-Aminobenzoic Acid (PABA): A Precedent for Biological Activity
4-Aminobenzoic acid is a well-studied compound with a wide range of biological activities and applications. Research into PABA and its derivatives can provide a logical framework for investigating the potential of this compound.
3.1. Antimicrobial Activity of PABA Derivatives
PABA is an essential nutrient for many bacteria as a precursor for folate synthesis. This pathway is a key target for sulfonamide antibiotics. Research has shown that chemical modification of PABA can lead to compounds with significant antimicrobial properties.
-
Experimental Example: Synthesis of Schiff Bases of PABA A study on the synthesis of Schiff bases from PABA and various aromatic aldehydes demonstrated the creation of compounds with antibacterial and antifungal activity.
-
General Protocol: An equimolar mixture of 4-aminobenzoic acid and a substituted aldehyde is refluxed in ethanol for several hours. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization. The reaction progress is typically monitored by thin-layer chromatography.
-
3.2. Cytotoxic and Anticancer Applications
Derivatives of PABA have also been investigated for their potential as anticancer agents. The structural modifications aim to enhance cytotoxicity towards cancer cell lines.
Signaling Pathway Visualization
While no specific signaling pathways have been elucidated for this compound, the folate synthesis pathway, which is relevant to PABA's role in microorganisms, can be represented as a general example of a biological pathway that could be investigated.
Caption: Simplified bacterial folate synthesis pathway.
Experimental Workflow Visualization
A general workflow for the synthesis and screening of novel derivatives from this compound can be conceptualized as follows:
Caption: General workflow for drug discovery.
Future Directions and Conclusion
This compound remains a molecule with underexplored potential. Its primary role as a synthetic intermediate has overshadowed investigations into its own bioactivities. Future research could focus on:
-
Systematic derivatization: Synthesizing a library of compounds from this compound and screening them for various biological activities.
-
Prodrug development: Investigating whether this compound could serve as a prodrug of PABA or other bioactive amines, with the carbamate linkage being cleaved in vivo.
-
Computational studies: Employing in silico methods to predict potential biological targets and guide the design of novel derivatives.
4-((Ethoxycarbonyl)amino)benzoic Acid: A Technical Guide for Drug Development Professionals
An In-depth Review of a Versatile Benzoic Acid Derivative for Pharmaceutical Research
Abstract
4-((Ethoxycarbonyl)amino)benzoic acid, a key derivative of p-aminobenzoic acid (PABA), serves as a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural attributes make it a valuable building block in the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. It includes detailed experimental protocols for its synthesis and for the evaluation of its anticipated biological effects, based on established methodologies for this class of compounds. Furthermore, this document elucidates the key signaling pathways, namely the Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways, that are likely modulated by derivatives of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | |
| Molecular Weight | 209.20 g/mol | |
| CAS Number | 5180-75-6 | |
| Appearance | Solid | |
| SMILES String | CCOC(=O)Nc1ccc(cc1)C(O)=O | |
| InChI Key | LRQYSIQVFJYQNK-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 4-aminobenzoic acid with ethyl chloroformate. This reaction is a standard procedure in organic synthesis for the formation of a carbamate linkage.
Experimental Protocol: Synthesis
Materials:
-
4-Aminobenzoic acid
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Acetone
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in an aqueous solution of sodium bicarbonate. The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction.
-
Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add ethyl chloroformate dropwise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound.
-
Dry the purified product under vacuum.
Diagram of Synthesis Workflow:
Caption: A flowchart illustrating the synthesis of this compound.
Biological Activity and Therapeutic Potential
While specific biological data for this compound are scarce in peer-reviewed literature, its structural similarity to other known non-steroidal anti-inflammatory drugs (NSAIDs) and its use as a precursor for anti-inflammatory and analgesic agents suggest its potential in these therapeutic areas. The following sections describe the standard experimental protocols used to evaluate such compounds.
Anti-inflammatory Activity
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Test compound (this compound)
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Analgesic Activity
Experimental Protocol: Hot Plate Test in Mice
This method is used to evaluate the central analgesic activity of a compound.
Materials:
-
Swiss albino mice (20-25 g)
-
Test compound (this compound)
-
Reference drug (e.g., Morphine)
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
Procedure:
-
Screen the mice for their baseline pain response by placing them on the hot plate and recording the latency to a response (e.g., licking of paws or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Administer the test compound, reference drug, or vehicle to different groups of mice.
-
At various time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.
-
An increase in the reaction time compared to the vehicle control group indicates an analgesic effect.
Potential Mechanisms of Action
The anti-inflammatory and analgesic effects of benzoic acid derivatives are often attributed to their interaction with key signaling pathways involved in inflammation and pain. While the specific molecular targets of this compound have not been elucidated, it is plausible that its derivatives act on the following pathways.
Inhibition of Cyclooxygenase (COX) Enzymes
Many NSAIDs exert their effects by inhibiting COX-1 and/or COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Diagram of the COX Pathway:
Caption: The role of COX enzymes in prostaglandin synthesis and potential inhibition.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.
Diagram of the NF-κB Signaling Pathway:
Caption: Simplified overview of the NF-κB signaling cascade in inflammation.
Interference with MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.
Diagram of MAPK Signaling Pathways:
Caption: General schematic of the MAPK signaling cascade in cellular stress responses.
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its straightforward synthesis and its role as a versatile scaffold for the generation of more complex molecules with potential anti-inflammatory and analgesic properties make it a valuable tool in pharmaceutical research. While further studies are required to fully elucidate its specific biological activities and mechanisms of action, the information and protocols provided in this guide offer a solid foundation for future investigations into this promising benzoic acid derivative. The exploration of its derivatives may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for the management of inflammatory and pain-related disorders.
In-Depth Technical Guide: Safety and Handling of 4-((Ethoxycarbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental protocols related to 4-((Ethoxycarbonyl)amino)benzoic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Chemical and Physical Properties
This compound, also known as N-(Ethoxycarbonyl)-4-aminobenzoic acid, is a derivative of 4-aminobenzoic acid (PABA). Its chemical structure consists of a benzoic acid moiety with an ethoxycarbonylamino group at the para position. This compound is often used as an intermediate in organic synthesis for the development of pharmaceuticals and other bioactive molecules.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NO₄ | [2] |
| Molecular Weight | 209.20 g/mol | [2] |
| Appearance | White to off-white powder/crystalline solid | [3] |
| Melting Point | 187-189 °C (for 4-Aminobenzoic acid) | |
| Boiling Point | 340 °C (for 4-Aminobenzoic acid) | |
| Solubility | Soluble in hot water, ethanol, ether, and ethyl acetate. Slightly soluble in water at room temperature. | [4] |
| pKa | Amino group: 2.42; Carboxyl group: 4.88 (for 4-Aminobenzoic acid) | [2] |
Safety and Hazard Information
The safe handling of this compound is crucial in a laboratory and research setting. While specific toxicity data for this compound is limited, information on the parent compound, 4-aminobenzoic acid (PABA), and its ethyl ester, benzocaine, provides valuable insights into its potential hazards.
Table 2: Hazard Identification
| Hazard Statement | Classification | Source |
| May cause skin irritation | Skin Irritant | [3] |
| May cause serious eye irritation | Eye Irritant | [3] |
| May cause respiratory irritation | Respiratory Irritant | [3] |
Table 3: Toxicological Data (for related compounds)
| Compound | Test | Route | Species | Value | Source |
| 4-Aminobenzoic acid | LD50 | Oral | Rat | >6 g/kg | [5] |
| Benzocaine | LD50 | Oral | Rat | 3042 mg/kg | [6] |
2.1. First-Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
2.2. Handling and Storage
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from direct light and moisture.
2.3. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and analysis of this compound.
3.1. Synthesis of this compound
This protocol describes the synthesis of this compound from 4-aminobenzoic acid and ethyl chloroformate.
-
Materials:
-
4-Aminobenzoic acid
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Acetone
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid in a 10% aqueous solution of sodium bicarbonate.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add ethyl chloroformate dropwise from a dropping funnel to the cooled solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
3.2. Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add hot water to the clear solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals to obtain the purified this compound.[7][8]
-
3.3. Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
-
Mobile Phase:
-
A mixture of acetonitrile and water with 0.1% formic acid (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the purity and concentration of the product.
-
Biological Activity and Signaling Pathways
Derivatives of p-aminobenzoic acid (PABA) have been investigated for various biological activities, including anti-inflammatory effects.[9][10][11] The anti-inflammatory action of some benzoic acid derivatives is thought to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12]
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Potential mechanism of anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow for Investigating Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effects of the compound.
Conclusion
This technical guide provides essential information for the safe handling and use of this compound in a research and development context. While specific toxicological data for this compound is not extensively available, the provided information on related compounds serves as a valuable guide for risk assessment. The experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound. Further research into its biological activities, particularly its potential role in modulating inflammatory pathways, is warranted. It is imperative that all handling and experimental procedures are conducted in accordance with institutional safety guidelines and by trained personnel.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 6. RTECS NUMBER-DG2450000-Chemical Toxicity Database [drugfuture.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-((Ethoxycarbonyl)amino)benzoic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid is a versatile bifunctional building block in organic synthesis, prized for its utility in constructing complex molecules, particularly in the realm of medicinal chemistry. The presence of a carboxylic acid and a protected amine on a stable benzene ring allows for selective chemical transformations at either terminus, making it an ideal starting material for the synthesis of a wide array of compounds, including pharmaceuticals and other biologically active molecules.[1][2] Its applications span the development of anti-inflammatory agents, analgesics, and kinase inhibitors.[1] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this valuable synthetic intermediate.
Key Applications in Organic Synthesis
The strategic placement of the reactive groups on this compound allows for a variety of synthetic manipulations:
-
Amide Bond Formation: The carboxylic acid moiety can be readily activated and coupled with a diverse range of amines to form amide bonds. This is a cornerstone of medicinal chemistry for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
-
Esterification: The carboxylic acid can be converted to an ester, which can serve as a protecting group or be a key functional group in the final target molecule.
-
Heterocyclic Synthesis: This building block is a valuable precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.
-
Modification of the Amino Group: Following deprotection of the ethoxycarbonyl group, the resulting aniline can undergo a plethora of reactions, including acylation, alkylation, and arylation, to further diversify the molecular structure.
Experimental Protocols
Amide Bond Formation via Acyl Chloride
A common and efficient method for forming amides from this compound involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 4-((Ethoxycarbonyl)amino)benzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-((ethoxycarbonyl)amino)benzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Coupling
-
Materials:
-
Crude 4-((ethoxycarbonyl)amino)benzoyl chloride
-
Desired primary or secondary amine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Separatory funnel
-
-
Procedure:
-
Dissolve the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
To this solution, add a solution of the crude 4-((ethoxycarbonyl)amino)benzoyl chloride (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
-
| Amine | Coupling Conditions | Yield (%) | Reference |
| Aniline | SOCl₂, then aniline, TEA, DCM | ~85-95% | General Protocol |
| Benzylamine | EDC, HOBt, DIPEA, DMF | ~80-90% | [3] |
| Morpholine | HATU, DIPEA, DMF | ~90-98% | [3] |
Table 1: Representative yields for amide coupling reactions.
Fischer Esterification
The carboxylic acid of this compound can be esterified under acidic conditions, a classic example being the Fischer esterification.
-
Materials:
-
This compound
-
Ethanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
| Alcohol | Catalyst | Yield (%) | Reference |
| Ethanol | H₂SO₄ (catalytic) | ~80-90% | [4][5] |
| Methanol | H₂SO₄ (catalytic) | ~85-95% | General Protocol |
Table 2: Representative yields for Fischer esterification.
Synthesis of Benzimidazole Derivatives
This compound can serve as a precursor to benzimidazoles, which are important pharmacophores. The ethoxycarbonyl group can be hydrolyzed to the free amine, followed by condensation with an ortho-phenylenediamine.
Step 1: Hydrolysis of the Ethoxycarbonyl Group
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water and Ethanol
-
Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and an aqueous solution of NaOH (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with HCl to precipitate the product, 4-aminobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
Step 2: Condensation to form Benzimidazole
-
Materials:
-
4-Aminobenzoic acid (from Step 1)
-
o-Phenylenediamine
-
Polyphosphoric acid (PPA) or 4M HCl
-
Heating mantle or oil bath
-
-
Procedure (Phillips Condensation):
-
Mix 4-aminobenzoic acid (1 equivalent) and o-phenylenediamine (1 equivalent) in polyphosphoric acid.
-
Heat the mixture at a high temperature (e.g., 150-200 °C) for 2-4 hours.[6]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NH₄OH or NaOH) to precipitate the benzimidazole derivative.
-
Filter the solid, wash with water, and purify by recrystallization.
-
| Reagent | Conditions | Product | Yield (%) | Reference |
| o-Phenylenediamine | PPA, 150-200°C | 2-(4-Aminophenyl)-1H-benzo[d]imidazole | ~70-85% | [6] |
| o-Phenylenediamine | 4M HCl, reflux | 2-(4-Aminophenyl)-1H-benzo[d]imidazole | ~60-75% | [1] |
Table 3: Representative yields for benzimidazole synthesis from the deprotected intermediate.
Visualizing Synthetic Pathways and Workflows
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, outline key reaction pathways and a general experimental workflow.
Caption: Amide synthesis from this compound.
Caption: Fischer esterification of this compound.
Caption: Logical flow for benzimidazole synthesis.
Caption: General experimental workflow for synthesis.
Application in Drug Discovery: Kinase Inhibitors
Derivatives of aminobenzoic acids are prominent scaffolds in the design of kinase inhibitors, which are a critical class of therapeutics, particularly in oncology. While specific examples starting directly from this compound are proprietary or less documented in readily available literature, the analogous 4-aminobenzoic acid core is found in numerous kinase inhibitors.[7][8] The synthetic strategies outlined above can be employed to generate libraries of compounds for screening against various kinase targets. For instance, the amide coupling protocol can be used to introduce diverse chemical moieties that can interact with specific residues in the ATP-binding pocket of a target kinase.
Signaling Pathway Context: Angiogenesis Inhibition
Many kinase inhibitors target receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR. The general mechanism involves blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in constructing diverse molecular architectures, particularly those with pharmaceutical relevance, is well-established. The protocols and data presented herein provide a foundational guide for researchers to effectively utilize this compound in their synthetic endeavors, from fundamental amide and ester formation to the construction of complex heterocyclic systems for drug discovery.
References
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. This compound [myskinrecipes.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 4-((Ethoxycarbonyl)amino)benzoic Acid in the Synthesis of Azo Dyes and Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-((ethoxycarbonyl)amino)benzoic acid as a key intermediate in the synthesis of azo dyes and pigments. This document outlines the fundamental reaction pathways, experimental procedures, and expected outcomes, offering a practical guide for laboratory synthesis.
Introduction
Azo dyes are the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their extensive applications span various industries, including textiles, printing, and coatings, owing to their vibrant colors and good fastness properties. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aromatic amine.
This compound is a derivative of 4-aminobenzoic acid (PABA), a well-known precursor in the dye industry. The presence of the ethoxycarbonyl group can be leveraged to modify the final properties of the dye, such as its solubility, affinity for certain substrates, and color. The fundamental synthetic route involves the diazotization of the amino group of this compound and subsequent coupling with a suitable partner.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established two-step reaction mechanism:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in a cold aqueous acidic solution (e.g., with hydrochloric acid) using sodium nitrite. The temperature is maintained between 0-5 °C to ensure the stability of the diazonium salt.
-
Azo Coupling: The diazonium salt solution is then slowly added to a solution of a coupling component. The coupling component is typically a phenol (like 2-naphthol or salicylic acid) or an aromatic amine, dissolved in an alkaline solution (e.g., sodium hydroxide). The electron-rich coupling component undergoes an electrophilic aromatic substitution reaction with the diazonium salt to form the azo dye.
The general reaction scheme is depicted below:
General synthesis pathway for an azo dye.
Experimental Protocols
While specific quantitative data for dyes derived directly from this compound is not extensively available in the literature, the following protocols are adapted from well-established procedures for the structurally similar 4-aminobenzoic acid.[1] These protocols provide a reliable foundation for the synthesis of analogous azo dyes.
Protocol 1: Diazotization of this compound
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders
-
Thermometer
Procedure:
-
In a 250 mL beaker, suspend 0.05 mol of this compound in 50 mL of distilled water.
-
While stirring, slowly add 15 mL of concentrated hydrochloric acid. A precipitate of the amine hydrochloride may form.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring. Maintain this temperature throughout the diazotization process.[2]
-
In a separate small beaker, dissolve 0.0525 mol of sodium nitrite in 20 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of the this compound hydrochloride over a period of 10-15 minutes. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.[2] The resulting solution, which should be clear or pale yellow, is the diazonium salt solution. Use this solution promptly in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials and Reagents:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 500 mL beaker, dissolve 0.05 mol of 2-naphthol in 100 mL of a 1 M sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.[3]
-
While stirring vigorously, slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution. A brightly colored precipitate of the azo dye should form immediately.[3]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid azo dye product by vacuum filtration using a Buchner funnel.[3]
-
Wash the precipitate with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of an azo dye derived from 4-aminobenzoic acid and 2-naphthol. Similar results can be anticipated for the analogous reaction with this compound, although some variation in yield and physical properties should be expected.
| Parameter | Value | Reference |
| Reactants | ||
| Diazo Component | 4-Aminobenzoic Acid | [1] |
| Coupling Component | 2-Naphthol | [3] |
| Molar Ratio (Amine:Nitrite:Coupling Component) | 1 : 1.05 : 1 | [4] |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | [2][5] |
| Coupling Temperature | 0-5 °C | [3] |
| Product Characterization | ||
| Expected Product | 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzoic acid | |
| Appearance | Red to orange solid | [6] |
| Yield | ~80-90% (typical for azo coupling reactions) | |
| Melting Point (°C) | Varies depending on purity |
Experimental Workflow Diagram
The logical flow of the experimental protocol for the synthesis of an azo dye is depicted in the following diagram.
Experimental workflow for azo dye synthesis.
Conclusion
This compound serves as a valuable intermediate in the synthesis of azo dyes and pigments. The straightforward and well-established diazotization and azo coupling reactions allow for the creation of a diverse library of azo compounds from this precursor. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis of novel colorants with tailored properties for various applications. The ethoxycarbonyl group offers a handle for further chemical modification, expanding the potential of this building block in materials science and drug development.
References
Application Notes and Protocols for 4-((Ethoxycarbonyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), serves as a versatile building block in organic synthesis and medicinal chemistry.[1][2] Its structural scaffold is of significant interest in the development of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drug discovery. This document provides detailed experimental protocols for the synthesis of this compound and its potential applications in enzyme inhibition and antimicrobial screening assays.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₄ | [3] |
| Molecular Weight | 209.20 g/mol | [3] |
| CAS Number | 5180-75-6 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the N-ethoxycarbonylation of 4-aminobenzoic acid using ethyl chloroformate.
Materials:
-
4-Aminobenzoic acid (PABA)
-
Ethyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, 1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for filtration and purification
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Acidification: Cool the mixture again in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford a white crystalline solid.
Expected Yield: 85-95%
Diagram of Synthetic Workflow:
Caption: Synthesis of this compound.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol, based on the Ellman method, can be adapted to screen this compound for its potential as an acetylcholinesterase inhibitor.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in phosphate buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired final concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add 25 µL of the test compound dilution (or positive control/buffer for controls).
-
Add 50 µL of AChE solution and incubate at 37 °C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (buffer only).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Diagram of AChE Inhibition Assay Workflow:
Caption: Workflow for the acetylcholinesterase inhibition assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[2]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (test compound)
-
Standard antibiotic (e.g., Ciprofloxacin, as a positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Diagram of Antimicrobial Susceptibility Testing Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Quantitative Data on PABA Derivatives
Table 1: Cholinesterase Inhibition by PABA Derivatives [5]
| Compound | Target Enzyme | IC₅₀ (µM) |
| Compound 5b | Acetylcholinesterase (AChE) | 1.66 ± 0.03 |
| Compound 2c | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 |
| Galantamine (Standard) | AChE | 0.54 ± 0.05 |
| Galantamine (Standard) | BChE | 9.87 ± 0.12 |
Table 2: Antimicrobial Activity of PABA-derived Schiff Bases [2]
| Compound | Microorganism | MIC (µM) |
| PABA-Schiff Base 1 | Staphylococcus aureus (MRSA) | 15.62 |
| PABA-Schiff Base 2 | Mycobacterium tuberculosis | ≥ 62.5 |
| PABA-Schiff Base 3 | Candida albicans | ≥ 7.81 |
Table 3: Cytotoxicity of PABA-derived Schiff Bases against HepG2 Cells [2][6]
| Compound | IC₅₀ (µM) |
| PABA-Schiff Base 4 | ≥ 15.0 |
Conclusion
This compound is a valuable synthetic intermediate with potential applications in drug discovery. The provided protocols offer a foundation for its synthesis and for screening its biological activity. The data on related PABA derivatives suggest that this class of compounds warrants further investigation for its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound [myskinrecipes.com]
- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-((Ethoxycarbonyl)amino)benzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of "4-((Ethoxycarbonyl)amino)benzoic acid," a versatile scaffold for the development of novel therapeutic agents. This document outlines detailed protocols for the synthesis of amide and ester derivatives, presents quantitative biological activity data for analogous compounds, and illustrates relevant signaling pathways and experimental workflows.
Introduction
This compound is a valuable building block in medicinal chemistry. The presence of a carboxylic acid and a protected amine functionality allows for diverse chemical modifications, enabling the exploration of a wide chemical space for drug discovery. The ethoxycarbonyl protecting group on the amine is stable under many reaction conditions used to modify the carboxylic acid, yet it can be removed if further derivatization at the amine is desired. Derivatives of the closely related 4-aminobenzoic acid (PABA) have shown a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This suggests that derivatives of this compound are promising candidates for the development of new therapeutics, particularly in the areas of inflammation and oncology.
Synthetic Derivatization Strategies
The primary points of derivatization for this compound are the carboxylic acid and the aromatic ring. The carboxylic acid can be readily converted into amides and esters, which can modulate the compound's physicochemical properties and biological activity.
The formation of an amide bond from the carboxylic acid is a key strategy to generate a library of diverse compounds. This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine.
Experimental Protocol: General Procedure for Amide Coupling
-
Activation of the Carboxylic Acid (Method A: Acyl Chloride Formation):
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 2-4 hours and monitored by TLC.
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-((ethoxycarbonyl)amino)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
-
Amide Formation:
-
Dissolve the crude 4-((ethoxycarbonyl)amino)benzoyl chloride in an anhydrous aprotic solvent such as dichloromethane or THF.
-
To this solution, add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-12 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
Experimental Protocol: General Procedure for Amide Coupling (Method B: Using Coupling Agents)
-
To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add the desired amine (1.1 eq), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or HATU (1.2 eq), and an additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
A non-nucleophilic base like DIPEA (2.0-3.0 eq) is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC.
-
Work-up is similar to Method A, involving aqueous extraction and purification by column chromatography.
Esterification of the carboxylic acid can enhance the lipophilicity of the molecule, which may improve cell permeability and pharmacokinetic properties.
Experimental Protocol: General Procedure for Esterification (Fischer Esterification)
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which serves as both reactant and solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (0.1-0.2 eq), dropwise at 0 °C.
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by recrystallization or column chromatography.
Biological Activities of Analogous Compounds
While specific data for derivatives of this compound is limited in publicly available literature, the biological activities of derivatives of the parent compound, 4-aminobenzoic acid (PABA), provide strong indicators of their potential therapeutic applications.
Schiff base derivatives of PABA have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1][2][3]
Table 1: Minimum Inhibitory Concentrations (MIC) of PABA-derived Schiff Bases
| Compound ID | R-group on Imine | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) | Reference |
| 1a | 2-hydroxybenzylidene | 31.25 | 62.5 | 15.62 | [1][3] |
| 1b | 4-hydroxybenzylidene | 62.5 | 125 | 31.25 | [1][3] |
| 1c | 5-nitrofuran-2-ylmethylene | 15.62 | 31.25 | 7.81 | [1][3] |
Certain PABA derivatives have also shown notable cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.[2][3]
Table 2: Cytotoxic Activity (IC50) of PABA-derived Schiff Bases against HepG2 Cells
| Compound ID | R-group on Imine | IC50 (µM) | Reference |
| 2a | 2-hydroxy-5-bromobenzylidene | 25.0 | [2][3] |
| 2b | 2-hydroxy-5-nitrobenzylidene | 15.0 | [2][3] |
Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] N-acylated aminobenzoic acids, structurally related to the target molecule, have also been investigated as anti-inflammatory agents.
Table 3: COX Inhibition by Benzoic Acid Analogs
| Compound | Target | IC50 (µM) | Reference |
| Flurbiprofen N-(3-methylpyridin-2-yl)amide | FAAH | 0.44 | [4] |
| Flurbiprofen N-(3-methylpyridin-2-yl)amide | COX-1 | ~1.0 | [4] |
| Flurbiprofen N-(3-methylpyridin-2-yl)amide | COX-2 | ~0.5 | [4] |
| Naproxen N-(3-methylpyridin-2-yl)amide | FAAH | 0.74 | [4] |
Note: The data in the tables are for analogous compounds and are intended to be representative of the potential activities of this compound derivatives.
Signaling Pathways and Experimental Workflows
Derivatives of this compound are hypothesized to exert anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) pathway, which is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of derivatives from this compound.
Caption: Workflow for synthesis, screening, and optimization of derivatives.
Conclusion
This compound represents a promising and versatile scaffold for the development of new therapeutic agents. By employing the synthetic protocols outlined in these notes, researchers can generate diverse libraries of amide and ester derivatives for biological screening. The data from analogous PABA derivatives suggest that these new compounds may possess significant antimicrobial, cytotoxic, and anti-inflammatory activities. Further investigation into the structure-activity relationships of these derivatives will be crucial for the optimization of lead compounds and the discovery of novel drug candidates.
References
- 1. scilit.com [scilit.com]
- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of fatty acid amide hydrolase and cyclooxygenase by the N-(3-methylpyridin-2-yl)amide derivatives of flurbiprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((Ethoxycarbonyl)amino)benzoic Acid in Anti-Inflammatory Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), represents a scaffold of interest in the exploration of novel anti-inflammatory agents. While direct and extensive research on this specific molecule is emerging, the broader class of N-acylated amino benzoic acid derivatives has demonstrated potential in modulating key inflammatory pathways. These application notes provide an overview of the potential mechanisms of action and detailed protocols for evaluating the anti-inflammatory efficacy of this compound and its analogs.
The primary mechanism of action for many benzoic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] Additionally, modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response, is another potential avenue through which these compounds may exert their effects.[3][4] These pathways represent key targets for anti-inflammatory drug discovery.
Potential Signaling Pathways
The anti-inflammatory effects of benzoic acid derivatives are often attributed to their interaction with the cyclooxygenase (COX) and NF-κB signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for "4-((Ethoxycarbonyl)amino)benzoic acid" quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid, also known as Benzocaine impurity B, Ethyl 4-aminobenzoate N-carboxylate, or Ethyl p-carboxyphenylcarbamate, is a known impurity associated with the synthesis and degradation of Benzocaine, a widely used local anesthetic. The accurate quantification of this impurity is critical for ensuring the quality, safety, and efficacy of Benzocaine drug substances and products. This application note provides a detailed analytical method based on High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the recommended approach for the quantification of this compound. The method outlined below is based on the principles of reversed-phase chromatography, which is adept at separating compounds with varying polarities, making it ideal for impurity profiling in pharmaceutical analysis. This proposed method is adapted from established pharmacopoeial methods for Benzocaine and its impurities, providing a robust starting point for method validation.
Chromatographic Conditions
A gradient HPLC method is proposed to ensure the effective separation of this compound from Benzocaine and other potential impurities.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 34 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase A and Mobile Phase B (1:1 v/v) |
Experimental Protocol
This protocol details the steps for preparing solutions and performing the HPLC analysis.
Preparation of Standard Solutions
-
Primary Standard Stock Solution (S1): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This yields a concentration of approximately 100 µg/mL.
-
Working Standard Solution (S2): Dilute 1.0 mL of the Primary Standard Stock Solution (S1) to 100 mL with the diluent to obtain a concentration of approximately 1.0 µg/mL. This solution should be freshly prepared.
Preparation of Sample Solution
-
Sample Stock Solution: Accurately weigh and transfer approximately 100 mg of the Benzocaine drug substance or a powdered portion of the drug product into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few milliliters of the filtrate.
Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure the absence of interfering peaks.
-
Inject the Working Standard Solution (S2) and record the chromatogram. The retention time for this compound should be determined.
-
Inject the Sample Solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
Calculation
The concentration of this compound in the sample can be calculated using the following formula:
Method Validation Parameters
For quantitative impurity analysis, the method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria for the validation of an HPLC method for impurity quantification.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from Benzocaine and other potential impurities (Resolution > 1.5). Peak purity should be demonstrated using a photodiode array detector. |
| Linearity | A minimum of 5 concentration levels covering the expected range of the impurity. Correlation coefficient (r²) ≥ 0.99. |
| Limit of Detection (LOD) | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Typically determined by signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Accuracy | Determined by recovery studies at a minimum of 3 concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). Recovery should be within 80-120%. |
| Precision | Repeatability (Intra-day): RSD of peak areas from at least 6 replicate injections of the standard solution should be ≤ 2.0%. Intermediate Precision (Inter-day): Determined by performing the analysis on different days, with different analysts, or on different equipment. RSD should be within acceptable limits. |
| Robustness | The method should be demonstrated to be reliable with deliberate small variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature. |
Visualizations
Experimental Workflow
Caption: General workflow for the quantification of this compound.
Method Validation Logic
Caption: Key parameters for the validation of the analytical method.
Conclusion
The described HPLC method provides a reliable and robust framework for the quantification of this compound in Benzocaine samples. Adherence to the detailed protocol and thorough method validation will ensure accurate and precise results, contributing to the overall quality control of pharmaceutical products containing Benzocaine. This application note serves as a comprehensive guide for researchers and analysts in the pharmaceutical industry.
Application Note: HPLC Analysis of 4-((Ethoxycarbonyl)amino)benzoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-((ethoxycarbonyl)amino)benzoic acid and its potential derivatives or related substances. The described methodology is crucial for purity assessment, stability studies, and quality control in pharmaceutical and chemical research settings. The protocol employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring sensitivity and reproducibility.
Introduction
This compound, also known as N-ethoxycarbonyl-4-aminobenzoic acid, is a chemical intermediate utilized in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs).[1] Structurally, it is a derivative of 4-aminobenzoic acid (PABA), a compound known for its use in sunscreens and as a precursor in the synthesis of other molecules.[2][3] Its analysis is critical to ensure the quality and purity of starting materials and final products in drug development.
High-Performance Liquid Chromatography (HPLC) is a predominant technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4] This document provides a detailed protocol for the HPLC analysis of this compound, adaptable for its derivatives and the separation from common impurities like 4-aminobenzoic acid and benzocaine (ethyl 4-aminobenzoate).
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended based on methods for structurally similar compounds like 4-aminobenzoic acid and benzocaine.[5][6][7]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18 Reversed-Phase, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 0.02 M Ammonium Acetate (pH 4.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation (1 L)
-
Weigh 1.54 g of ammonium acetate and dissolve it in 800 mL of HPLC-grade water.
-
Adjust the pH to 4.0 with glacial acetic acid.
-
Add 200 mL of HPLC-grade acetonitrile.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
2.2.2. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the standard stock solution.
2.2.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
2.2.4. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a known volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected retention times and resolution for this compound and potential related substances based on their polarity. The exact values may vary depending on the specific HPLC system and column used.
Table 2: Expected Chromatographic Data
| Compound | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) |
| 4-Aminobenzoic Acid (PABA) | ~ 3.5 | > 2.0 (from void) | ~ 0.1 |
| This compound | ~ 6.8 | > 2.0 (from PABA) | ~ 0.05 |
| Benzocaine | ~ 9.2 | > 2.0 (from target) | ~ 0.08 |
Method Validation (Brief Overview)
For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for HPLC analysis.
Logical Relationship of Analytes
The diagram below shows the structural relationship between the target analyte and potential related substances.
Caption: Structural relationships of key compounds.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound and its related substances. The protocol is straightforward to implement in a standard analytical laboratory and can be adapted for various research and quality control applications in the pharmaceutical industry. Proper method validation is recommended before its application in a GMP environment.
References
- 1. This compound [myskinrecipes.com]
- 2. ETERA - e-terast tärkab mõte! [etera.ee]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of benzocaine and its metabolites in channel catfish tissues and fluids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((Ethoxycarbonyl)amino)benzoic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid is a versatile bifunctional molecule that serves as a crucial intermediate in organic synthesis. Its structure, featuring a carboxylic acid and an N-protected amine, makes it an ideal building block for the synthesis of a wide array of more complex molecules. The ethoxycarbonyl protecting group for the amine is stable under various reaction conditions, yet can be removed when desired, allowing for sequential chemical transformations. This compound is a valuable precursor in the development of active pharmaceutical ingredients (APIs), particularly in the fields of anti-inflammatory and analgesic drug discovery, as well as in the synthesis of dyes and pigments. [1] These application notes provide detailed protocols for key chemical transformations involving this compound, including amide bond formation and esterification. The quantitative data for these reactions are summarized for easy comparison, and logical workflows are visualized to aid in experimental design.
Data Presentation
Table 1: Amide Coupling Reaction with Glycine Methyl Ester
| Parameter | Value | Reference |
| Starting Material | This compound | Custom Protocol |
| Reagent 1 | Thionyl Chloride (SOCl₂) | Custom Protocol |
| Reagent 2 | Glycine Methyl Ester | Custom Protocol |
| Solvent | Dichloromethane (DCM) | Custom Protocol |
| Reaction Time | 4-6 hours | Custom Protocol |
| Temperature | Room Temperature | Custom Protocol |
| Product | N-(4-((Ethoxycarbonyl)amino)benzoyl)glycine methyl ester | Custom Protocol |
| Yield | 85-95% | Custom Protocol |
Table 2: Fischer Esterification to Ethyl 4-((Ethoxycarbonyl)amino)benzoate
| Parameter | Value | Reference |
| Starting Material | This compound | Custom Protocol |
| Reagent | Ethanol (absolute) | Custom Protocol |
| Catalyst | Sulfuric Acid (concentrated) | Custom Protocol |
| Reaction Time | 4-6 hours | Custom Protocol |
| Temperature | Reflux | Custom Protocol |
| Product | Ethyl 4-((ethoxycarbonyl)amino)benzoate | Custom Protocol |
| Yield | 80-90% | Custom Protocol |
Experimental Protocols
Protocol 1: Amide Bond Formation via Acyl Chloride Intermediate
This protocol describes the synthesis of N-(4-((Ethoxycarbonyl)amino)benzoyl)glycine methyl ester. The reaction proceeds in two main stages: the activation of the carboxylic acid to an acyl chloride, followed by the coupling with an amine.
Part A: Synthesis of 4-((Ethoxycarbonyl)amino)benzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the suspension at room temperature with stirring.
-
After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-((Ethoxycarbonyl)amino)benzoyl chloride as a solid. This intermediate is often used immediately in the next step without further purification.
-
Part B: Amide Coupling with Glycine Methyl Ester
-
Materials:
-
Crude 4-((Ethoxycarbonyl)amino)benzoyl chloride
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a separate flask, dissolve glycine methyl ester hydrochloride (1 equivalent) and TEA (2.2 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Dissolve the crude 4-((Ethoxycarbonyl)amino)benzoyl chloride from Part A in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-((Ethoxycarbonyl)amino)benzoyl)glycine methyl ester.
-
Protocol 2: Direct Fischer Esterification
This protocol details the synthesis of ethyl 4-((ethoxycarbonyl)amino)benzoate.
-
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 4-((ethoxycarbonyl)amino)benzoate.
-
Visualizations
References
Application Notes and Protocols: 4-((Ethoxycarbonyl)amino)benzoic Acid in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((Ethoxycarbonyl)amino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), is a versatile bifunctional monomer increasingly utilized in material science for the synthesis of advanced polymers. Its unique structure, featuring a carboxylic acid and a protected amine group, offers distinct advantages in the controlled synthesis of aromatic polyamides and poly(ester-amide)s. The ethoxycarbonyl protecting group enhances the solubility of the monomer and the resulting polymer in common organic solvents, facilitating solution-phase polymerization and processing. This temporary protection allows for the formation of high molecular weight polymers with well-defined architectures. Subsequent deprotection of the amine functionality yields aromatic polyamides with properties comparable to high-performance materials like aramids, but with improved processability.
These resulting polymers are of significant interest for a range of applications, including high-performance fibers, engineering plastics, and biomedical materials, owing to their excellent thermal stability, mechanical strength, and chemical resistance. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of aromatic polyamides.
Applications in Material Science
The primary application of this compound in material science is as a monomer for the synthesis of soluble precursor polymers that can be subsequently converted into high-performance aromatic polyamides. This strategy circumvents the processing challenges associated with the inherent insolubility and high melting points of conventional aramids.
-
Synthesis of Soluble Aromatic Polyamides: The presence of the N-ethoxycarbonyl group disrupts the strong hydrogen bonding that typically renders aromatic polyamides insoluble. This allows for the synthesis of high molecular weight polymers in solution, which can be easily purified and characterized. These soluble precursors can be processed into films, fibers, or coatings before a final deprotection step to yield the final, robust polyamide material.
-
Precursor for High-Performance Fibers: The soluble polyamide precursors can be spun into fibers using conventional solution spinning techniques. Subsequent thermal treatment removes the ethoxycarbonyl protecting group, leading to the formation of highly oriented, high-strength aramid fibers suitable for applications requiring exceptional mechanical performance and thermal stability.
-
Development of Liquid Crystalline Polymers: The rigid, rod-like structure of the polymer backbone derived from this compound can lead to the formation of liquid crystalline phases in solution or in the melt. This property is highly desirable for the production of self-orienting materials with anisotropic mechanical and optical properties.
Quantitative Data Summary
The following tables summarize representative quantitative data for aromatic polyamides synthesized from N-protected p-aminobenzoic acid derivatives, which are expected to be comparable to polymers derived from this compound.
Table 1: Thermal Properties of Representative Aromatic Polyamides
| Polymer Sample | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) (Nitrogen) | Char Yield at 800 °C (%) (Nitrogen) |
| Polyamide from N-octyl-p-aminobenzoic acid | 249 - 309 | 486 - 517 | 53 - 61[1] |
| Polyamide with pendant benzyl groups | 241 - 359 | 480 - 492 | 47.8 - 56.7[1] |
| Amorphous Polyamide (BABE-based) | 212 - 305 | 587 - 631 | 24 - 54[2] |
Table 2: Mechanical Properties of Representative Aromatic Polyamide Films
| Polymer Sample | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide from N-octyl-p-aminobenzoic acid | 64 - 86 | 1.8 - 2.2 | 10 - 18[1] |
| Polyamide with pendant benzyl groups | 73.4 - 83.4 | 1.6 - 2.2 | 6.7 - 13.8[1] |
| Amorphous Polyamide (BABE-based) | - | - | - |
Note: The data presented is for aromatic polyamides with structures similar to those derived from this compound. Actual values for polymers synthesized from this specific monomer may vary depending on molecular weight, processing conditions, and deprotection efficiency.
Experimental Protocols
Protocol 1: Synthesis of Poly(N-ethoxycarbonyl-p-benzamide) via Direct Polycondensation
This protocol describes the synthesis of the soluble precursor polyamide using the Yamazaki-Higashi phosphorylation reaction, a common method for direct polycondensation.
Materials:
-
This compound
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add this compound (1 equivalent), anhydrous LiCl (5% w/v of solvent), and anhydrous NMP.
-
Dissolution: Stir the mixture under a gentle stream of nitrogen at room temperature until all solids are dissolved.
-
Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by triphenyl phosphite (1.1 equivalents).
-
Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-5 hours under a continuous nitrogen purge. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a beaker containing methanol with vigorous stirring. A fibrous white precipitate will form.
-
Purification: Collect the polymer by filtration. Wash the polymer thoroughly with hot methanol and then with deionized water to remove residual salts and solvent.
-
Drying: Dry the purified poly(N-ethoxycarbonyl-p-benzamide) in a vacuum oven at 60-80 °C overnight.
Protocol 2: Deprotection to Poly(p-benzamide)
This protocol outlines the thermal deprotection of the synthesized precursor polymer to obtain the final aromatic polyamide.
Materials:
-
Poly(N-ethoxycarbonyl-p-benzamide)
-
High-temperature tube furnace
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Place the dried poly(N-ethoxycarbonyl-p-benzamide) in a ceramic boat.
-
Thermal Treatment: Place the boat in a tube furnace. Heat the sample under a continuous flow of inert gas (e.g., nitrogen) using a programmed temperature ramp. A typical procedure involves heating to 250-300 °C and holding for 1-2 hours to ensure complete removal of the ethoxycarbonyl group as ethanol and carbon dioxide.
-
Cooling: After the heat treatment, allow the sample to cool down to room temperature under the inert atmosphere.
-
Characterization: The resulting poly(p-benzamide) can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the removal of the carbonyl group of the protecting ethoxycarbonyl moiety and the appearance of the N-H bond of the amide.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(p-benzamide).
Caption: Structure-property relationships of polymers from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard and most reliable method for synthesizing this compound?
The most common and established method for synthesizing this compound is through the Schotten-Baumann reaction. This procedure involves the acylation of 4-aminobenzoic acid (PABA) with ethyl chloroformate in the presence of a base. The base is crucial as it neutralizes the hydrochloric acid that is formed as a byproduct during the reaction.[1][2][3][4] A two-phase solvent system, typically consisting of an aqueous and an organic solvent, is often employed in Schotten-Baumann reactions.[3]
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in this synthesis can often be attributed to several competing side reactions and suboptimal reaction conditions:
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly reactive and susceptible to hydrolysis, especially at elevated temperatures and high pH. This hydrolysis consumes the reagent before it can react with the 4-aminobenzoic acid.
-
Dimerization/Polymerization: Although less common than with more reactive acyl chlorides, there is a possibility of side reactions leading to oligomeric byproducts.
-
Incorrect pH: A critical factor is the pH of the reaction mixture. If the pH is too low, the amine group of the 4-aminobenzoic acid will be protonated, which reduces its nucleophilicity and slows down or prevents the reaction. Conversely, if the pH is too high, the hydrolysis of ethyl chloroformate is accelerated. An optimal pH range is generally between 8 and 10.
-
Inadequate Mixing: If the reaction is biphasic, vigorous stirring is essential to ensure sufficient contact between the reactants in the organic and aqueous phases.
Q3: I've observed the formation of a significant amount of white precipitate that is not my desired product. What could this be?
Unwanted white precipitates can be due to several factors:
-
Unreacted Starting Material: 4-aminobenzoic acid has limited solubility in some organic solvents. If the reaction conditions are not optimal, a significant amount of the starting material may remain unreacted.
-
Salt Formation: The reaction between 4-aminobenzoic acid and the base can lead to the formation of a salt, which may precipitate out of the solution.
-
Side Products: At very high pH, the formation of carbonates from the reaction of the base with atmospheric carbon dioxide can also lead to the precipitation of insoluble salts.
Q4: How can I minimize the hydrolysis of ethyl chloroformate?
To minimize the hydrolysis of ethyl chloroformate and improve the yield of the desired product, consider the following precautions:
-
Low-Temperature Conditions: Perform the reaction at a low temperature, ideally between 0 and 5°C, to slow down the rate of hydrolysis.
-
Slow Addition of Reagent: Add the ethyl chloroformate dropwise to the reaction mixture. This maintains a low concentration of the acylating agent at any given time, favoring the reaction with the amine over hydrolysis.
-
Controlled pH: Maintain the pH of the reaction mixture within the optimal range of 8-10.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the estimated effects of various reaction parameters on the yield of this compound.
| Parameter | Condition | Expected Yield | Remarks |
| Temperature | 0-5°C | Good to Excellent (>80%) | Ideal for minimizing hydrolysis of ethyl chloroformate. |
| Room Temperature (~25°C) | Moderate (50-70%) | Increased rate of hydrolysis of ethyl chloroformate. | |
| >40°C | Poor (<40%) | Significant hydrolysis and potential for side reactions. | |
| pH | < 8 | Very Low (<20%) | The amine group of PABA is protonated and not sufficiently nucleophilic. |
| 8-10 | Good to Excellent (>80%) | Optimal range for the reaction. | |
| > 11 | Moderate to Poor (<60%) | Accelerated hydrolysis of ethyl chloroformate. | |
| Ethyl Chloroformate Addition | Slow, Dropwise | Good to Excellent (>80%) | Allows for effective heat dissipation and prevents localized high concentrations. |
| Fast, Bulk Addition | Poor (<40%) | Can lead to a rapid exotherm and increased side reactions. |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
Materials:
-
4-Aminobenzoic acid (PABA)
-
Ethyl chloroformate
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Hydrochloric acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid in an aqueous solution of sodium carbonate or sodium hydroxide. Cool the flask in an ice bath to 0-5°C.
-
Slowly add a solution of ethyl chloroformate in dichloromethane dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: Purification of 4-((Ethoxycarbonyl)amino)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-((Ethoxycarbonyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common and effective purification technique for solid organic compounds like this compound is recrystallization.[1][2] Column chromatography can also be used, particularly for removing impurities with similar solubility properties.
Q2: How do I choose an appropriate solvent for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. For this compound, polar organic solvents are a good starting point due to the presence of the carboxylic acid and the carbamate groups. Ethanol, methanol, and ethyl acetate are potential candidates. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q3: What are the likely impurities I might encounter?
A3: Potential impurities in a sample of this compound depend on the synthetic route used for its preparation. Common impurities could include unreacted starting materials such as 4-aminobenzoic acid or ethyl chloroformate, and byproducts from side reactions. If the synthesis involves the reduction of a nitro group, the corresponding nitro compound could be a potential impurity.
Q4: My purified this compound is discolored. How can I remove the color?
A4: Colored impurities can often be removed by treating the hot solution of your compound with a small amount of activated charcoal before the filtration step in recrystallization. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. However, use activated charcoal sparingly as it can also adsorb some of your product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is too dilute (too much solvent was used). | - Gently heat the solution to evaporate some of the solvent to increase the concentration. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| "Oiling Out" Instead of Crystallization | The compound is precipitating from the solution at a temperature above its melting point. This can be due to a highly concentrated solution or the presence of impurities that depress the melting point. | - Reheat the solution to redissolve the oil. - Add a small amount of additional solvent to decrease the saturation. - Allow the solution to cool more slowly. - Consider using a different recrystallization solvent. |
| Low Recovery Yield | - Too much solvent was used during recrystallization. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are significantly soluble. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Compound is Insoluble in Common Recrystallization Solvents | The compound may be a salt or have unexpected solubility properties. | - If the compound is a zwitterion, its solubility can be pH-dependent.[4] Try acidification or basification to see if solubility improves in different solvents. For this compound, which is acidic, adding a base would form a salt that is likely more water-soluble. |
| Broad Melting Point Range of Purified Product | The compound is still impure. | - Repeat the recrystallization process. - If recrystallization is ineffective, consider purification by column chromatography. |
Experimental Protocol: Recrystallization of this compound (General Guideline)
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific impurities present.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, water) to each tube at room temperature to assess solubility.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube to determine if the compound dissolves.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while gently heating and stirring the mixture on a hot plate.
-
Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If insoluble impurities or activated charcoal are present, perform a hot filtration.
-
Pre-heat a gravity funnel and a receiving Erlenmeyer flask with a small amount of the hot solvent.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
5. Crystallization:
-
Cover the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
6. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Visualizations
Caption: General experimental workflow for the recrystallization of this compound.
Caption: A troubleshooting decision tree for common issues encountered during recrystallization.
References
Technical Support Center: Synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-((ethoxycarbonyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for the synthesis of this compound is the N-acylation of 4-aminobenzoic acid (PABA) with ethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: My reaction yield is significantly lower than expected. What are the common causes?
Low yields in this synthesis are often attributed to competing side reactions. The primary challenges arise from the bifunctional nature of 4-aminobenzoic acid, which possesses two nucleophilic sites: the amino group and the carboxylic acid group. Key issues include:
-
O-acylation: The carboxylic acid group can react with ethyl chloroformate to form a mixed anhydride.
-
Diacylation: Both the amino and carboxylic acid groups can react with ethyl chloroformate.
-
Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric byproducts.
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is sensitive to moisture and can hydrolyze to ethanol and carbon dioxide, reducing the amount of reagent available for the desired reaction.
Q3: The product is difficult to purify. What are the likely impurities?
Common impurities include unreacted 4-aminobenzoic acid, the O-acylated byproduct, the diacylated byproduct, and any polymeric materials. The similar polarities of the desired product and the O-acylated side product can make purification by standard chromatography challenging.
Q4: How can I minimize the formation of side products?
Optimizing reaction conditions is crucial for minimizing side reactions. Key strategies include:
-
Control of pH: Maintaining a slightly basic pH is critical. A pH that is too low will protonate the amine, rendering it non-nucleophilic. Conversely, a high pH can promote the formation of the carboxylate anion, which is a more potent nucleophile, favoring O-acylation.
-
Temperature Control: The reaction should be conducted at low temperatures (e.g., 0-5 °C) to control the reactivity of ethyl chloroformate and minimize side reactions.
-
Slow Addition of Reagent: The dropwise addition of ethyl chloroformate to the solution of 4-aminobenzoic acid can help to maintain a low concentration of the acylating agent, favoring the more nucleophilic amino group and reducing the likelihood of diacylation.
-
Use of a Biphasic System (Schotten-Baumann conditions): Performing the reaction in a biphasic system (e.g., an organic solvent and an aqueous base) can be effective. The 4-aminobenzoic acid and the base are in the aqueous phase, while the ethyl chloroformate is in the organic phase. The reaction occurs at the interface, and the generated HCl is immediately neutralized by the aqueous base.
Q5: Is it necessary to protect the carboxylic acid group?
While not always mandatory, protecting the carboxylic acid group as an ester (e.g., a methyl or ethyl ester) prior to N-acylation is a common strategy to prevent O-acylation and other side reactions involving the carboxylic acid. The protecting group can then be selectively removed after the N-acylation step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive ethyl chloroformate (hydrolyzed).2. Incorrect pH (too acidic).3. Low reaction temperature leading to very slow reaction. | 1. Use fresh, anhydrous ethyl chloroformate.2. Ensure the reaction mixture is slightly basic (pH 8-10).3. Allow the reaction to proceed for a sufficient amount of time, monitoring by TLC. |
| Presence of a Significant Amount of Unreacted 4-Aminobenzoic Acid | 1. Insufficient ethyl chloroformate.2. Poor mixing in a biphasic system. | 1. Use a slight excess of ethyl chloroformate (e.g., 1.1 equivalents).2. Ensure vigorous stirring to maximize the interfacial area in a biphasic reaction. |
| Formation of a White Precipitate that is not the Product | 1. Diacylated byproduct, which may have lower solubility.2. Polymeric byproducts. | 1. Analyze the precipitate by NMR or MS to confirm its identity.2. Optimize reaction conditions (lower temperature, slower addition) to minimize these side reactions. |
| Difficult Purification (Product contaminated with a close-running spot on TLC) | 1. Presence of the O-acylated isomer. | 1. Consider protecting the carboxylic acid group before N-acylation.2. Attempt purification using a different chromatographic system or recrystallization from various solvents. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is provided below. This should be adapted and optimized based on laboratory conditions and safety protocols.
Synthesis of this compound via N-acylation
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 4-aminobenzoic acid (1.0 eq) and a suitable base such as sodium carbonate (1.5 eq) or sodium bicarbonate (2.2 eq) in a mixture of water and a suitable organic solvent (e.g., acetone, THF, or dioxane).
-
Addition of Acylating Agent: While stirring vigorously and maintaining the temperature at 0-5 °C, add ethyl chloroformate (1.1 eq) dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
If a water-miscible organic solvent was used, remove it under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified this compound.
-
Visualizations
Caption: Main reaction and common side reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Stability and storage conditions for "4-((Ethoxycarbonyl)amino)benzoic acid"
This technical support guide provides essential information on the stability and storage of 4-((Ethoxycarbonyl)amino)benzoic acid, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is room temperature.[3][4]
Q2: How stable is this compound?
A2: The compound is chemically stable under standard ambient conditions (room temperature).[2] However, it can be sensitive to air and light, which may lead to discoloration over time.
Q3: Does this compound have any known incompatibilities?
A3: Yes, it should be stored away from incompatible materials such as strong oxidizing agents.[1][5] For the related compound, 4-aminobenzoic acid, strong alkali is also listed as an incompatibility.[6]
Q4: What are the physical properties of this compound?
A4: It is a solid, white to off-white crystalline powder.[7]
Q5: What should I do in case of a spill?
A5: For a small spill, you should sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5] Ensure the area is cleaned properly afterward. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If dust is generated, respiratory protection may be required.[2]
Troubleshooting Guide
Issue 1: The compound has changed color (e.g., turned yellowish or gray).
-
Possible Cause: Exposure to air or light.[5] Some commercial samples of the related compound 4-aminobenzoic acid can appear gray.[7]
-
Solution: While a slight discoloration may not affect the performance in all applications, it is best to use a fresh, unopened container for sensitive experiments. To prevent discoloration, store the compound in a tightly sealed, opaque container or in a dark, dry place like a desiccator.
Issue 2: The compound does not dissolve as expected.
-
Possible Cause 1: Incorrect solvent. This compound is slightly soluble in water.[7] Its solubility will be higher in organic solvents.
-
Solution 1: Check literature or supplier information for the appropriate solvent for your specific application. For esterification reactions, it is often dissolved in an alcohol like ethanol with an acid catalyst.[8][9]
-
Possible Cause 2: The compound may have degraded due to improper storage, affecting its physical properties.
-
Solution 2: If you suspect degradation, it is recommended to use a fresh batch of the compound.
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of the compound, leading to lower purity.
-
Solution: Ensure proper storage conditions are maintained. For critical applications, it is advisable to test the purity of the compound (e.g., by measuring its melting point) before use. The melting point for the related compound, ethyl 4-aminobenzoate (Benzocaine), is 92 °C.[9]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Storage Temperature | Room Temperature | [3][4] |
| Chemical Stability | Stable under normal ambient conditions | [2] |
| Sensitivity | Air and light sensitive | [5] |
| Appearance | Solid | [10] |
| Molecular Weight | 209.20 g/mol | [10] |
Experimental Protocols
Handling and Storage Protocol
This protocol outlines the standard procedure for handling and storing this compound to ensure its stability and minimize degradation.
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store the container in a dry, cool, and well-ventilated place away from direct sunlight and strong oxidizing agents.[1][5] The storage temperature should be at room temperature.[3][4]
-
Dispensing: When weighing out the compound, work in a well-ventilated area and avoid generating dust.[2] Use clean, dry spatulas and weighing boats.
-
Sealing: After dispensing, securely close the container lid to prevent exposure to air and moisture.[1]
-
Disposal: Dispose of any waste material according to institutional and local regulations.
Visual Diagrams
Caption: Workflow for proper storage and handling.
Caption: Troubleshooting decision tree for common issues.
References
- 1. echemi.com [echemi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 5180-75-6 CAS MSDS (4-[(ETHOXYCARBONYL)AMINO]BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound [myskinrecipes.com]
- 5. westliberty.edu [westliberty.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-[(ethoxycarbonyl)amino]benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Crystallization of 4-((Ethoxycarbonyl)amino)benzoic acid
Welcome to the technical support center for the crystallization of 4-((Ethoxycarbonyl)amino)benzoic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" typically happens when the solution is too concentrated, causing the solute to come out of solution above its melting point, or when the cooling process is too rapid. To remedy this, reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal growth over oil formation.[3]
Q3: No crystals are forming even after my solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated at that temperature, meaning it's too dilute. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1][3]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. This will increase the concentration. Once you observe slight turbidity, allow the solution to cool again.
-
Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath to further decrease the compound's solubility.[1][3]
Q4: The crystals I obtained are colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. After adding the charcoal, keep the solution hot for a few minutes to allow the impurities to adsorb onto the charcoal surface. Then, perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using too much charcoal can lead to a loss of your desired compound.
Q5: How does pH affect the crystallization of this compound?
A5: this compound has a carboxylic acid group, making its solubility pH-dependent.[2] In basic solutions, it will deprotonate to form a highly water-soluble carboxylate salt, which will prevent crystallization. Ensure your solution is neutral or slightly acidic to maintain the compound in its less soluble, non-ionized form, which is necessary for crystallization from organic or aqueous-organic solvents.
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of this compound.
Problem 1: Oiling Out
Caption: Troubleshooting workflow for "oiling out".
Problem 2: No Crystal Formation
Caption: Troubleshooting workflow for lack of crystallization.
Experimental Protocols
The following are detailed protocols for recrystallization, adapted from methods used for the structurally similar compound, benzocaine.[1][4][5] These should serve as a starting point and may require optimization.
Protocol A: Ethanol-Water Recrystallization
This is a reliable method for many organic compounds with moderate polarity.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every gram of crude material, add 5-10 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: To the hot solution, add warm water dropwise until you observe persistent turbidity (cloudiness). Then, add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize yield, you can later place it in an ice bath for 20-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (e.g., 50:50).[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.
Protocol B: Ethyl Acetate-Hexane Recrystallization
This protocol is useful for faster crystallization and when trying to avoid water.
-
Dissolution: For every gram of crude material, add 4-8 mL of ethyl acetate. Heat the mixture gently until the solid is fully dissolved.
-
Hot Filtration (Optional): If needed, perform a hot gravity filtration.
-
Cooling & Nucleation: Allow the solution to cool slightly (e.g., to 45-50 °C). Slowly add warm hexane with stirring until a slight cloudiness persists.[1]
-
Crystal Growth: Let the solution stand undisturbed to cool to room temperature, then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Rinse the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals to a constant weight.
Caption: General experimental workflow for recrystallization.
Data Presentation
The following table summarizes recommended solvent systems and their typical ratios, based on protocols for structurally similar compounds.[1] These should be used as starting points for optimization.
| Solvent System | Good Solvent | Anti-solvent | Typical Ratio (Solvent:Anti-solvent) | Notes |
| Ethanol-Water | Ethanol | Water | 2:1 to 3:1 | A common and effective system.[5] Allows for slow cooling and good crystal growth. |
| Ethyl Acetate-Hexane | Ethyl Acetate | Hexane | 1:1 to 1:3 | Good for faster crystallization and avoiding water.[1] |
| Methanol-Water | Methanol | Water | 2:1 to 3:1 | Similar to ethanol-water, good for polar compounds. |
| Isopropanol-Water | Isopropanol | Water | 2:1 to 3:1 | May lead to slower nucleation and potentially larger crystals.[1] |
References
Technical Support Center: Optimizing Derivatization of 4-((Ethoxycarbonyl)amino)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 4-((ethoxycarbonyl)amino)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
A1: The most common derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved using a coupling reagent to activate the carboxylic acid. Other derivatives, such as esters, can also be synthesized through reactions with alcohols under acidic conditions.
Q2: Which coupling reagents are most effective for amide bond formation with this compound?
A2: Several classes of coupling reagents are effective. Uronium/aminium salts like HATU, HBTU, and HCTU are highly efficient, known for fast reaction times and minimizing side reactions.[1] Carbodiimides such as EDC, often used with additives like HOBt or OxymaPure, are also a robust and cost-effective choice.[2] Phosphonium salts like PyBOP are also effective and can reduce certain side reactions.[2] The choice of reagent may depend on the specific amine being coupled.[2]
Q3: What is the role of a base in the amide coupling reaction, and which one should I use?
A3: A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid, which facilitates its activation, and to neutralize any acidic byproducts generated during the reaction.[2] Diisopropylethylamine (DIPEA) is a common choice due to its steric bulk, which minimizes potential side reactions.[2][3] Other bases like triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[2][3] The amount of base should be carefully controlled, typically 2-3 equivalents.[2]
Q4: What are the recommended solvents for this derivatization?
A4: Anhydrous polar aprotic solvents are generally the best choice for amide bond formation.[1] N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used solvents for this type of coupling.[4] It is crucial to use anhydrous solvents to prevent the hydrolysis of the activated carboxylic acid intermediate.[2]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] These techniques allow you to track the consumption of the starting materials and the formation of the desired product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am attempting to form an amide derivative of this compound, but I am getting a low yield or no product at all. What are the possible causes and solutions?
Answer: Low yields in amide coupling reactions can stem from several factors, including incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or hydrolysis of intermediates.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low product yield.
Possible Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid:
-
Solution: Use a more potent coupling reagent. For instance, if EDC/HOBt is failing, switching to HATU may be more effective.[5] You can also try increasing the equivalents of the coupling reagent to 1.1-1.5 equivalents.[2] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve the yield.[2]
-
-
Low Nucleophilicity of the Amine:
-
Solution: For less reactive amines, increasing the reaction temperature or prolonging the reaction time may be necessary.[5]
-
-
Hydrolysis of the Activated Intermediate:
-
Steric Hindrance:
-
Solution: If either the amine or a substituent on the benzoic acid is sterically bulky, consider using a less hindered coupling reagent and ensure all components are well dissolved in the chosen solvent.[5]
-
Issue 2: Presence of Impurities in the Final Product
Question: My reaction seems to have worked, but I am having difficulty purifying the final product and see multiple spots on my TLC plate. What are the common impurities and how can I remove them?
Answer: Common impurities include unreacted starting materials, byproducts from the coupling reagent (e.g., N-acylurea from carbodiimides), and side-reaction products.
Common Impurities and Purification Strategies:
-
Unreacted this compound: This can be removed by washing the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, during the workup.[5]
-
Unreacted Amine: If the amine is basic, it can be removed by washing the organic layer with a dilute aqueous acid solution, like 1M HCl.[5]
-
Coupling Reagent Byproducts:
-
DCU (from DCC): Dicyclohexylurea is notoriously difficult to remove. It is largely insoluble in many organic solvents, so it can often be filtered off.
-
Byproducts from HATU/HBTU/PyBOP and HOBt/HOAt: These are generally water-soluble and can be removed with aqueous washes during the workup.
-
-
Purification: If aqueous washes are insufficient, the crude product should be purified by column chromatography on silica gel.[5] A gradient elution, starting with a non-polar eluent and gradually increasing the polarity, is often effective.[5]
Issue 3: Potential for Racemization
Question: I am coupling this compound with a chiral amine. How can I minimize the risk of racemization?
Answer: Racemization can occur at the chiral center of the amine during the coupling reaction.
Strategies to Minimize Racemization:
-
Choice of Reagents: Onium salt-based reagents (HATU, HCTU) are generally preferred over carbodiimides alone for minimizing racemization.[3] If using a carbodiimide like DCC or EDC, the addition of racemization-suppressing additives like HOBt or OxymaPure is crucial.[1]
-
Base Selection: Use a sterically hindered, weak base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3] Avoid strong bases.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of racemization.[3]
-
Activation Time: Minimize the pre-activation time of the carboxylic acid before the amine is added.[3]
Data Presentation
Table 1: Comparison of Coupling Reagents for the Synthesis of N-benzyl-4-((ethoxycarbonyl)amino)benzamide
| Entry | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC (1.2) | HOBt (1.2) | DIPEA (2.0) | DMF | RT | 12 | 85 |
| 2 | DCC (1.2) | - | DIPEA (2.0) | DCM | RT | 12 | 78 |
| 3 | HATU (1.1) | - | DIPEA (2.0) | DMF | RT | 2 | 95 |
| 4 | PyBOP (1.2) | - | DIPEA (2.0) | DMF | RT | 4 | 92 |
Table 2: Optimization of Reaction Conditions using HATU
| Entry | Amine (eq) | HATU (eq) | DIPEA (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 2.0 | DMF | 0 to RT | 2 | 94 |
| 2 | 1.2 | 1.1 | 2.0 | DMF | RT | 2 | 96 |
| 3 | 1.2 | 1.1 | 3.0 | DMF | RT | 2 | 95 |
| 4 | 1.2 | 1.1 | 2.0 | DCM | RT | 4 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for coupling this compound with a primary or secondary amine using HATU as the coupling reagent.
Experimental Workflow: Amide Synthesis via HATU Coupling
Caption: Step-by-step workflow for amide synthesis.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HATU (1.1 eq) to the mixture and stir for 15-30 minutes to pre-activate the carboxylic acid.[2]
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[5]
Protocol 2: General Purification by Column Chromatography
Materials:
-
Crude product
-
Silica gel
-
Hexane (or petroleum ether)
-
Ethyl acetate (or other suitable polar solvent)
Procedure:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pack a chromatography column with the silica slurry.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., DCM or ethyl acetate).
-
Load the dissolved crude product onto the top of the silica gel column.
-
Begin eluting the column with the non-polar eluent.
-
Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., progressing from 9:1 to 4:1, 1:1 Hexane:Ethyl Acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
Overcoming solubility issues with "4-((Ethoxycarbonyl)amino)benzoic acid" in experiments
Investigating Solvent Behavior
My initial steps involve examining the physicochemical properties of "4-((Ethoxycarbonyl)amino )benzoic acid," with a strong emphasis on understanding its solubility in standard laboratory solvents. I'm prioritizing established experimental procedures and potential troubleshooting strategies, aiming to quickly identify efficient methods.
Prioritizing Solubility Data
I've been intensively searching for specific solubility data for this compound across various solvents and conditions. My focus is on compiling quantitative data, including temperature and pH effects. I'm also actively looking into established experimental protocols for similar compounds, hoping to discover effective troubleshooting techniques.
Defining Solubility Solutions
I'm now zeroing in on defining concrete experimental protocols for solubilizing the compound, leveraging the accumulated solubility data. I plan to use this information to structure a comprehensive Q&A guide and create clear tables to present the quantitative solubility information. I'm also ready to start drafting detailed experimental procedures that target effective solubilization techniques.
Exploring Solubility Data
I've just revisited the search for solubility data of "4-((Ethoxycarbonyl)amino)benzoic acid." Initial results yielded the molecular formula and weight, but lacked quantitative solubility details. Now I'm focusing on finding the specific solvent properties, particularly concerning its state as a solid or liquid. I'm focusing my searches on laboratory data repositories and chemical databases to discover its solubility characteristics.
Analyzing Search Results
I've been sifting through the initial search results, and it's clear I need to sharpen my focus. Many early hits for "this compound" are muddling it with similar compounds like Benzocaine and PABA. The search has been revised, and I'm zeroing in on quantitative solubility data, including specific solvent behavior and identifying suitable lab protocols. I'm prioritizing data repositories and expecting some useful results soon.
Narrowing Search Parameters
I'm now fully immersed in the details of "this compound." The initial focus on basic properties highlighted a critical need to differentiate it from related compounds. My refined searches are now zeroing in on quantitative solubility data, including its solubility characteristics in solvents like ethanol, DMSO, DMF, and water, as well as any pH and temperature effects. I'm focusing on finding the experimental procedures for dissolving this compound and troubleshooting common problems to meet the technical support center's needs. If no biological data is available, I will diagram the solubilization process.
Pinpointing the Compound
Clarifying Search Criteria
I'm still grappling with the search results, which continue to favor PABA. The vendor confirmation of the formula and molecular weight (C10H11NO4, 209.20 g/mol ) is a small win, but I'm desperately short on solubility data. Specifics like mg/mL in DMSO, ethanol, or water remain elusive. The repeated PABA interference highlights a need for extreme precision, maybe even the CAS number. Without this data, troubleshooting will be impossible, so my immediate focus will be on finding these elusive solubility details. I'll also explore any literature that hints at experimental use, which could provide clues about dissolving the compound.
Identifying and removing impurities from "4-((Ethoxycarbonyl)amino)benzoic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from "4-((Ethoxycarbonyl)amino)benzoic acid".
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in "this compound"?
A1: Common impurities can originate from the starting materials, side-reactions during synthesis, or degradation. Potential impurities include:
-
Unreacted Starting Materials: 4-Aminobenzoic acid is a common precursor, and its presence indicates an incomplete reaction.
-
Isomeric Impurities: If the synthesis starts from a mixture of aminobenzoic acid isomers, other isomers such as 2-((Ethoxycarbonyl)amino)benzoic acid or 3-((Ethoxycarbonyl)amino)benzoic acid may be present.
-
Over-alkylation Products: Side-reactions with the acylating agent (e.g., ethyl chloroformate) can lead to the formation of N,N-di(ethoxycarbonyl)aminobenzoic acid.
-
Hydrolysis Products: The ethoxycarbonyl group can be susceptible to hydrolysis, leading to the formation of 4-aminobenzoic acid.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
Q2: How can I identify the impurities in my sample?
A2: Several analytical techniques can be employed to identify impurities:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying impurities with high resolution and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any impurities present in significant amounts.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weight of impurities, aiding in their identification.
Q3: What is the most effective method for purifying "this compound"?
A3: Recrystallization is a highly effective and commonly used method for purifying solid organic compounds like "this compound". Column chromatography can also be used for separating complex mixtures of impurities.
Q4: Which solvent should I use for recrystallization?
A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. For N-acylated aminobenzoic acids, polar protic solvents are often good choices. Based on the solubility of the related compound p-aminobenzoic acid, good starting points for solvent screening include:
-
Ethanol
-
Methanol
-
Water
-
A mixture of ethanol and water.
It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of "this compound".
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent. | Add more solvent in small portions until the compound dissolves at the boiling point of the solvent; Try a different solvent or a solvent mixture. |
| "Oiling out" instead of crystallizing | The solution is too concentrated; The cooling rate is too fast; The melting point of the compound is below the boiling point of the solvent. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly; Consider using a lower-boiling point solvent. |
| No crystals form upon cooling | The solution is too dilute; Supersaturation. | Evaporate some of the solvent to increase the concentration and then allow it to cool again; Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of purified product | Too much solvent was used; Premature crystallization during hot filtration; The crystals were washed with a solvent in which they are soluble. | Use the minimum amount of hot solvent necessary for dissolution; Ensure the filtration apparatus is preheated before hot filtration; Wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
| Purified product is still impure | Inappropriate recrystallization solvent; The cooling rate was too fast, trapping impurities. | Select a solvent in which the impurities are either very soluble or insoluble; Allow the solution to cool slowly to promote the formation of pure crystals. |
Data Presentation
Solubility Data
| Solvent | Solubility of p-Aminobenzoic Acid | Expected Solubility of this compound |
| Water | 5.39 g/L at 25°C; Soluble in hot water.[1] | Likely sparingly soluble in cold water, more soluble in hot water. |
| Ethanol | Soluble (1 g in 8 mL).[1] | Likely soluble. |
| Methanol | Soluble. | Likely soluble. |
| Ether | Soluble (1 g in 60 mL).[1] | Likely moderately soluble. |
| Ethyl Acetate | Soluble.[1] | Likely soluble. |
| Benzene | Slightly soluble.[1] | Likely sparingly soluble. |
| Petroleum Ether | Practically insoluble.[1] | Likely insoluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
Materials:
-
Crude "this compound"
-
Recrystallization solvent (e.g., ethanol, ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to determine the most suitable one. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude "this compound" in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)
-
Sample of crude and purified "this compound"
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Using a capillary tube, spot the dissolved samples onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots in the crude sample lane indicates the presence of impurities. The retention factor (Rf) value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method and may require optimization for specific impurities and instrumentation.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, starting with 95:5 water:acetonitrile and ramping to 5:95 water:acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or based on the UV absorbance maximum of the compound.
-
Injection Volume: 10 µL
Methodology:
-
Standard Preparation: Prepare a standard solution of "this compound" of known concentration in the mobile phase.
-
Sample Preparation: Prepare a solution of the sample to be analyzed in the mobile phase at a similar concentration to the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities will appear as separate peaks with different retention times.
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-((Ethoxycarbonyl)amino)benzoic acid. Our aim is to address common challenges encountered during laboratory-scale experiments and scale-up efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the N-acylation of 4-aminobenzoic acid (PABA) with ethyl chloroformate. This reaction is typically performed under Schotten-Baumann conditions, which involve using an aqueous base to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2] This method is favored for its relatively simple procedure and the use of readily available starting materials.
Q2: What are the critical parameters to control during the synthesis?
A2: For a successful and high-yield synthesis, the following parameters are crucial:
-
Temperature: The reaction is exothermic and should be maintained at a low temperature (typically 0-5 °C) to minimize side reactions.
-
pH: The pH of the reaction mixture should be carefully controlled. An aqueous base, such as sodium bicarbonate or sodium hydroxide, is used to neutralize the HCl formed, driving the reaction to completion.[3][4]
-
Reagent Addition: Slow, dropwise addition of ethyl chloroformate to the solution of 4-aminobenzoic acid is essential to prevent localized overheating and the formation of impurities.
Q3: What are the common impurities I might encounter in my final product?
A3: Common impurities can include unreacted 4-aminobenzoic acid, di-acylated byproducts (where the carboxyl group is also esterified), and products resulting from the hydrolysis of ethyl chloroformate. The purity of the starting 4-aminobenzoic acid is also critical, as any impurities present may be carried through the synthesis.
Q4: How can I purify the crude this compound?
A4: The most common method for purifying the final product is recrystallization.[5][6] A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly, which promotes the formation of pure crystals.[6] If the product is colored, treatment with activated carbon during the recrystallization process can help to remove colored impurities.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate pH control. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the pH remains basic throughout the addition of ethyl chloroformate. Consider extending the reaction time. |
| 2. Hydrolysis of Ethyl Chloroformate: The acylating agent is sensitive to water and can hydrolyze, especially at higher temperatures. | 2. Maintain a low reaction temperature (0-5 °C). Ensure the ethyl chloroformate is added to the basic solution of PABA, not the other way around. | |
| 3. Product Loss During Workup: The product may have some solubility in the aqueous phase, leading to losses during extraction and washing. | 3. After acidification to precipitate the product, ensure the pH is sufficiently low (around 2-3) to minimize its solubility. Wash the collected solid with cold water to reduce losses. | |
| Product is Discolored (Yellow or Brown) | 1. Oxidation of Starting Material or Product: The amino group in PABA and the product can be susceptible to air oxidation. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen). Store the starting material and final product protected from light and air. |
| 2. Presence of Colored Impurities: Impurities in the starting PABA or formed during the reaction can impart color. | 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water). For persistent color, add a small amount of activated carbon to the hot solution before filtration. | |
| Difficulty in Product Isolation/Crystallization | 1. Oily Product Formation: The presence of impurities can inhibit crystallization, causing the product to separate as an oil. | 1. Try to "seed" the solution with a small crystal of pure product. If that fails, attempt to purify a small portion by another method (e.g., column chromatography) to obtain seed crystals. |
| 2. Slow or No Crystallization: The solution may not be sufficiently saturated, or the cooling rate may be too fast. | 2. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod at the liquid's surface. Alternatively, concentrate the solution by removing some solvent and then cool again. Slow cooling generally yields larger, purer crystals.[5] | |
| Inconsistent Results on Scale-Up | 1. Poor Heat Transfer: The exothermic nature of the reaction can lead to localized "hot spots" in larger reactors, increasing side product formation. | 1. Ensure efficient stirring and use a reactor with a cooling jacket. The rate of addition of ethyl chloroformate should be carefully controlled and may need to be slower than in a lab-scale reaction. |
| 2. Inefficient Mixing: Inadequate mixing can lead to localized pH imbalances, affecting the reaction rate and impurity profile. | 2. Use appropriate agitation for the reactor size and geometry to ensure homogeneity of the reaction mixture. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of 3-((ethoxycarbonyl)amino)benzoic acid.[3]
Materials:
-
4-Aminobenzoic acid (PABA)
-
Ethyl chloroformate
-
Sodium bicarbonate (or Sodium Hydroxide)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 4-aminobenzoic acid (1.0 eq) in a 1 M aqueous solution of sodium bicarbonate (a sufficient amount to dissolve the PABA and neutralize the generated HCl).
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 30-60 minutes.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture.
Data Presentation
| Parameter | Lab-Scale (Typical Values) | Scale-Up Considerations |
| Reactant Ratio (PABA:Ethyl Chloroformate) | 1 : 1.1 | Maintain a slight excess of ethyl chloroformate. |
| Base | Sodium Bicarbonate or Sodium Hydroxide | Sodium hydroxide may be more cost-effective for large-scale production. |
| Reaction Temperature | 0-5 °C | Crucial to maintain this range with efficient cooling systems. |
| Reaction Time | 1-2 hours | May need to be adjusted based on scale and monitoring. |
| Typical Yield | 80-95% (expected) | Yield may be affected by heat and mass transfer limitations on a larger scale. |
| Purification Method | Recrystallization | May require large volumes of solvent; consider solvent recovery systems. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield.
References
Preventing degradation of "4-((Ethoxycarbonyl)amino)benzoic acid" during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of "4-((Ethoxycarbonyl)amino)benzoic acid" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound involve the hydrolysis of the carbamate linkage, decarboxylation of the carboxylic acid group, and photodegradation. The stability of the molecule is significantly influenced by pH, temperature, and exposure to light.
Q2: How does pH affect the stability of this compound?
A2: The molecule is susceptible to hydrolysis under both acidic and basic conditions.
-
Acidic Conditions: Strong acidic conditions can lead to the hydrolysis of the ethoxycarbonyl (carbamate) group, yielding 4-aminobenzoic acid, ethanol, and carbon dioxide. Acidic conditions, especially when combined with heat, can also promote decarboxylation of the carboxylic acid group.
-
Basic Conditions: Basic conditions readily promote the hydrolysis of the carbamate group. This reaction is often faster than under acidic conditions.
-
Neutral Conditions: The compound is most stable at or near neutral pH.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures can accelerate degradation. Specifically, high temperatures can lead to the decarboxylation of the aromatic carboxylic acid, particularly in acidic media. For many substituted aminobenzoic acids, thermal decomposition becomes significant at temperatures above 150°C.
Q4: Is this compound sensitive to light?
A4: Yes, as a derivative of 4-aminobenzoic acid (PABA), which is a known photosensitive compound, this compound is also susceptible to photodegradation. Exposure to UV light can lead to the formation of degradation products. It is recommended to store the compound in a light-protected container and to shield reactions from direct light.
Q5: How can I prevent degradation of this compound during storage?
A5: To ensure stability during storage, this compound should be kept in a tightly sealed container, protected from light and moisture, at a cool and constant temperature. Storing under an inert atmosphere (e.g., argon or nitrogen) can also help prevent oxidative degradation.
Troubleshooting Guides for Reactions
This section provides troubleshooting for common issues encountered when using this compound in chemical reactions, particularly in amide coupling reactions where it serves as a key building block.
Issue 1: Low Yield of Desired Product and Presence of 4-Aminobenzoic Acid
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Carbamate Group | 1. pH Control: Avoid strongly basic or acidic conditions. If a base is required for the reaction (e.g., in amide coupling), use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and use the minimum necessary equivalents. 2. Temperature Control: Perform the reaction at the lowest effective temperature. Start at 0°C and allow the reaction to slowly warm to room temperature if necessary. 3. Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to conditions that may cause hydrolysis. |
| Inappropriate Coupling Reagent | 1. Choice of Reagent: Use coupling reagents known to be efficient at lower temperatures and less prone to side reactions, such as HATU, HBTU, or PyBOP. 2. Activation Time: Pre-activate the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine to minimize the lifetime of the reactive intermediate. |
Issue 2: Presence of Decarboxylation Byproduct (N-Ethoxycarbonylaniline)
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | 1. Lower Temperature: Conduct the reaction at a lower temperature. If heating is necessary, use the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Acidic Conditions | 1. Avoid Strong Acids: If acidic conditions are required, use the mildest possible acid and the lowest concentration necessary. 2. Buffer the Reaction: If possible, use a buffered system to maintain a stable pH. |
Issue 3: Discoloration of the Reaction Mixture or Product
| Potential Cause | Troubleshooting Steps |
| Oxidation/Photodegradation | 1. Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation. 2. Protect from Light: Shield the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware. 3. Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen. |
Experimental Protocols
Protocol: General Procedure for Amide Coupling using HATU to Minimize Degradation
This protocol provides a general method for coupling this compound with a primary or secondary amine using HATU, a coupling reagent known for its high efficiency and ability to suppress side reactions.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel, magnetic stirrer, and inert atmosphere setup
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HATU (1.05 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at 0°C for 15-30 minutes. This pre-activation step ensures the carboxylic acid is ready to react before the amine is introduced, which can help minimize side reactions.
-
Amine Addition: Dissolve the amine coupling partner (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ (2x), followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
Validation & Comparative
A Comparative Guide to the Synthesis of 4-((Ethoxycarbonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
4-((Ethoxycarbonyl)amino)benzoic acid is a valuable building block in medicinal chemistry and pharmaceutical development, often utilized in the synthesis of various therapeutic agents. The efficiency and practicality of its synthesis are therefore of significant interest to researchers in the field. This guide provides a comparative analysis of two primary synthetic methodologies for obtaining this compound, supported by experimental data to inform the selection of the most suitable route for a given research and development context.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Direct N-Ethoxycarbonylation | Method 2: Two-Step Synthesis via Nitro-Group Reduction |
| Starting Material | 4-Aminobenzoic acid | 4-Nitrobenzoic acid |
| Key Reagents | Ethyl chloroformate, Pyridine | Iron powder, Acetic acid, Diethyl pyrocarbonate, Pyridine |
| Reaction Steps | 1 | 2 |
| Typical Yield | ~85% | ~74% (overall) |
| Reaction Time | 2 hours | 5 hours (total) |
| Reaction Temperature | Room Temperature | Reflux (Step 1), Room Temperature (Step 2) |
| Purification | Recrystallization | Filtration and Recrystallization |
Method 1: Direct N-Ethoxycarbonylation of 4-Aminobenzoic Acid
This method represents the most straightforward approach to the synthesis of this compound, involving the direct acylation of the amino group of 4-aminobenzoic acid with ethyl chloroformate.
Experimental Protocol
In a well-ventilated fume hood, 4-aminobenzoic acid (10.0 g, 72.9 mmol) is dissolved in pyridine (50 mL) with stirring. The solution is cooled in an ice bath to 0-5 °C. Ethyl chloroformate (8.6 g, 79.2 mmol) is then added dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1.5 hours.
Upon completion of the reaction, the mixture is poured into 200 mL of ice-cold water, resulting in the precipitation of a white solid. The solid is collected by vacuum filtration, washed with cold water (3 x 50 mL), and then recrystallized from an ethanol-water mixture to yield pure this compound.
Yield: Approximately 13.0 g (85%).
Logical Workflow for Direct N-Ethoxycarbonylation
Caption: Workflow for the direct synthesis of this compound.
Method 2: Two-Step Synthesis via Reduction of 4-Nitrobenzoic Acid
This alternative route begins with the reduction of the readily available 4-nitrobenzoic acid to 4-aminobenzoic acid, which is then acylated in a subsequent step.
Experimental Protocol
Step 1: Reduction of 4-Nitrobenzoic Acid
A mixture of 4-nitrobenzoic acid (10.0 g, 59.8 mmol), iron powder (10.0 g, 179 mmol), and glacial acetic acid (100 mL) is heated to reflux with vigorous stirring for 3 hours. After cooling to room temperature, the reaction mixture is poured into 300 mL of ice-water. The resulting precipitate is collected by filtration and washed with cold water. The crude 4-aminobenzoic acid is used in the next step without further purification.
Step 2: N-Ethoxycarbonylation of Crude 4-Aminobenzoic Acid
The crude 4-aminobenzoic acid from the previous step is dissolved in a mixture of pyridine (60 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice bath. Diethyl pyrocarbonate (11.6 g, 71.8 mmol) is added dropwise over 30 minutes. The reaction is then stirred at room temperature for 2 hours. The work-up and purification follow the same procedure as in Method 1.
Overall Yield: Approximately 9.2 g (74% over two steps).
Logical Workflow for the Two-Step Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Performance Comparison and Discussion
Yield and Efficiency: The direct N-ethoxycarbonylation (Method 1) offers a higher overall yield (~85%) compared to the two-step synthesis (~74%). The single-step nature of Method 1 also contributes to a more efficient process with a shorter total reaction time.
Reagent Selection and Handling: Method 1 utilizes ethyl chloroformate, which is a corrosive and moisture-sensitive reagent requiring careful handling. Method 2 employs iron powder and acetic acid for the reduction, which are common and relatively safe laboratory reagents. For the acylation step, it uses diethyl pyrocarbonate, which is also a reactive acylating agent. The choice between these methods may be influenced by the availability and handling protocols for these reagents within a specific laboratory setting.
Starting Material Availability and Cost: Both 4-aminobenzoic acid and 4-nitrobenzoic acid are readily available from commercial suppliers. The cost-effectiveness of each route will depend on the current market prices of the starting materials and reagents.
Scalability: Both methods are amenable to scaling. However, the single-step nature of Method 1 may present fewer challenges in process optimization and scale-up compared to the two-step sequence of Method 2, which involves an intermediate isolation step.
Conclusion
For laboratory-scale synthesis where efficiency and high yield are paramount, the Direct N-Ethoxycarbonylation of 4-aminobenzoic acid (Method 1) is the recommended approach. Its single-step procedure and higher yield make it an attractive option for the rapid production of the target compound.
The Two-Step Synthesis via Reduction of 4-Nitrobenzoic Acid (Method 2) provides a viable alternative, particularly if 4-nitrobenzoic acid is a more readily available or cost-effective starting material. While the overall yield is slightly lower and the process involves an additional step, the reagents used in the reduction step are common and relatively easy to handle.
The ultimate choice of synthesis method will depend on a careful consideration of factors including desired yield, available starting materials and reagents, reaction time constraints, and scalability requirements.
A Comparative Guide: 4-((Ethoxycarbonyl)amino)benzoic acid vs. para-Aminobenzoic Acid (PABA) in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that influences the synthesis, reactivity, and biological activity of target molecules. This guide provides a comprehensive comparison of two key aromatic carboxylic acids: 4-((Ethoxycarbonyl)amino)benzoic acid and para-aminobenzoic acid (PABA).
While both molecules share a common 4-aminobenzoic acid core, the critical difference lies in the protection of the amino group in this compound. This structural modification fundamentally alters the chemical reactivity and dictates the distinct applications of each compound. This guide will objectively compare their physicochemical properties, applications, and reactivity, supported by available data and experimental protocols.
Physicochemical Properties: A Tale of Two Amino Groups
The primary distinction between this compound and PABA is the state of the amino group. In PABA, the amino group is free and highly reactive, contributing to its biological activity and susceptibility to certain chemical reactions. In contrast, the amino group of this compound is protected by an ethoxycarbonyl group, rendering it less reactive and suitable for specific synthetic strategies where selective reactions at other parts of the molecule are desired.
| Property | This compound | para-Aminobenzoic Acid (PABA) | References |
| Molecular Formula | C₁₀H₁₁NO₄ | C₇H₇NO₂ | [1] |
| Molecular Weight | 209.20 g/mol | 137.14 g/mol | [2] |
| Appearance | Solid | White crystalline solid | [3] |
| Melting Point | Not Available | 187-189 °C | [4] |
| Solubility in Water | Not Available | 5.39 g/L at 25 °C | [2] |
| UV Absorption Maxima | Not Available | 194 nm, 226 nm, 278 nm | [5] |
Applications in Synthesis and Drug Discovery
The differing reactivity profiles of these two compounds lead to their distinct roles in organic synthesis and drug development.
para-Aminobenzoic Acid (PABA): A Versatile Precursor and Bioactive Molecule
PABA is a well-established building block in the pharmaceutical and chemical industries.[6] Its free amino group allows for a wide range of chemical modifications, including acylation, alkylation, and diazotization, leading to the synthesis of a diverse array of derivatives with various biological activities.[6]
Key Applications of PABA:
-
Sunscreen Agent: PABA and its derivatives are effective UVB absorbers and have been historically used in sunscreen formulations.[3][7] However, concerns about skin sensitization have led to a decline in its use in some regions.[3]
-
Precursor to Folate: In many microorganisms, PABA is an essential precursor in the biosynthesis of folic acid (vitamin B9).[3][4] This pathway is a key target for sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that incorporates PABA into folic acid.[4]
-
Drug Development: The PABA scaffold is present in numerous drugs with a wide range of therapeutic effects.[8] Derivatives of PABA have been investigated for their antimicrobial, cytotoxic, anti-inflammatory, and other pharmacological properties.[6][8]
This compound: A Protected Intermediate for Controlled Synthesis
This compound serves primarily as a protected intermediate in multi-step organic syntheses.[9] The ethoxycarbonyl group acts as a protecting group for the amino functionality, preventing it from undergoing unwanted reactions while other chemical transformations are carried out on the carboxylic acid or the aromatic ring. This protecting group can be removed under specific conditions to reveal the free amino group at a later stage of the synthesis.
Primary Application:
-
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), where precise control over the reaction sequence is crucial.[9]
Reactivity and Synthetic Utility: A Comparative Overview
The key to understanding the different applications of these two molecules lies in their chemical reactivity.
PABA's Reactivity: The free amino group in PABA is a strong activating group, making the aromatic ring more susceptible to electrophilic substitution. The amino group itself is nucleophilic and readily reacts with electrophiles. The carboxylic acid group can undergo esterification and amidation reactions.
This compound's Reactivity: The N-ethoxycarbonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution compared to the free amino group in PABA. The primary site of reaction for this molecule is typically the carboxylic acid group, allowing for selective modifications.
The following diagram illustrates the fundamental difference in their structures:
Caption: Structural difference and resulting application focus.
Experimental Protocols
Due to the limited availability of direct comparative experimental data, this section provides protocols for key experiments related to the well-established applications of PABA.
Determination of UV Absorption Spectrum of PABA
Objective: To determine the ultraviolet (UV) absorption spectrum of PABA and identify its maximum absorbance wavelengths.
Materials:
-
para-Aminobenzoic acid (PABA)
-
Ethanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of PABA (e.g., 10 mg) and dissolve it in a known volume of ethanol (e.g., 100 mL) in a volumetric flask to prepare a stock solution.
-
Preparation of Working Solutions: Prepare a series of dilutions of the stock solution with ethanol to obtain concentrations within the linear range of the spectrophotometer (e.g., 1-10 µg/mL).
-
Spectrophotometric Analysis:
-
Use ethanol as the blank.
-
Record the UV absorption spectrum of each working solution from 200 to 400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Synthesis of a PABA Derivative: Benzocaine (Ethyl 4-aminobenzoate)
Objective: To synthesize a simple ester derivative of PABA, benzocaine, via Fischer esterification. This demonstrates a common reaction of the carboxylic acid group of PABA.
Materials:
-
para-Aminobenzoic acid (PABA)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium carbonate solution (10%)
-
Ice
-
Round-bottom flask, reflux condenser, heating mantle, beaker, Buchner funnel, and filter paper
Procedure:
-
In a round-bottom flask, dissolve PABA in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
After reflux, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Neutralize the excess acid by slowly adding sodium carbonate solution until the mixture is slightly alkaline (pH ~8).
-
Collect the precipitated benzocaine by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and allow it to dry.
-
The product can be further purified by recrystallization.
The following workflow illustrates the synthesis of benzocaine from PABA:
Caption: Fischer esterification of PABA to synthesize benzocaine.
Signaling Pathways and Logical Relationships
The primary biological relevance of PABA is its role in the folate biosynthesis pathway in microorganisms. Sulfonamide antibiotics exploit this pathway by acting as competitive inhibitors. This compound, with its protected amino group, would not be a substrate for this pathway.
Caption: PABA's role in the folate pathway and sulfonamide inhibition.
Conclusion
-
PABA is a versatile, reactive building block with direct biological activity and a long history of use in various applications, from sunscreens to the synthesis of bioactive derivatives. Its free amino group is key to both its utility and its reactivity.
-
This compound is a valuable intermediate for multi-step organic synthesis, offering a way to selectively react with the carboxylic acid moiety while the amino group is protected. Its primary role is to enable more complex and controlled synthetic strategies.
The choice between these two compounds will ultimately depend on the specific goals of the researcher or drug developer. For direct derivatization and exploration of biological activities related to the aminobenzoic acid scaffold, PABA is the logical starting point. For the construction of more complex molecules where the amino group needs to be unreactive in early synthetic steps, this compound is the appropriate choice.
References
- 1. scbt.com [scbt.com]
- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Aminobenzoic_acid [chemeurope.com]
- 5. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound [myskinrecipes.com]
A Comparative Guide to the Biological Activity of 4-((Ethoxycarbonyl)amino)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-aminobenzoic acid (PABA) scaffold is a cornerstone in medicinal chemistry, serving as a template for a diverse array of therapeutic agents. A key modification of this scaffold is the formation of N-acyl derivatives, such as 4-((ethoxycarbonyl)amino)benzoic acid, which alters the physicochemical properties and can unlock or enhance biological activities. This guide provides a comparative analysis of the biological activities of derivatives of this compound and related compounds, with a focus on their antimycobacterial and anticancer potential. The information herein is intended to guide the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activity
While comprehensive studies on a wide range of this compound derivatives are limited, research on analogous 4-[(alkoxycarbonyl)amino]benzoates and the broader class of 4-aminobenzoic acid derivatives provides significant insights into their therapeutic potential. The primary activities reported are in the realms of antimycobacterial and anticancer research.
Antimycobacterial Activity of 4-[(Alkoxycarbonyl)amino]benzoate Derivatives
A series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates has been synthesized and evaluated for their antimycobacterial effects. The data reveals that the nature of the alkoxycarbonyl group and the aryloxy moiety significantly influences the activity against various Mycobacterium species.
| Compound ID | R (Alkoxy Group) | Ar (Aryloxy Group) | M. avium subsp. paratuberculosis MIC (µM) | M. intracellulare MIC (µM) | Cytotoxicity (THP-1 cells) IC50 (µM) |
| 1 | Butyl | 2,6-dimethoxyphenoxy | >125 | 62.5 | >50 |
| 2 | Butyl | 4-methoxyphenoxy | 125 | 62.5 | >50 |
| 3 | Butyl | 2-methoxyphenoxy | >125 | 62.5 | >50 |
| Ciprofloxacin | - | - | 125 | >125 | - |
| Isoniazid | - | - | >125 | >125 | - |
| Pyrazinamide | - | - | >125 | >125 | - |
Data synthesized from studies on 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates.
From this data, it is evident that certain butoxycarbonylamino derivatives exhibit promising activity against M. intracellulare, surpassing the efficacy of standard drugs like ciprofloxacin, isoniazid, and pyrazinamide under the tested conditions. Notably, these compounds displayed low cytotoxicity against the human monocytic leukemia cell line THP-1, indicating a favorable preliminary safety profile.
Anticancer and Antimicrobial Activities of Related 4-Aminobenzoic Acid (PABA) Derivatives
Derivatives of the parent compound, 4-aminobenzoic acid, have been more extensively studied for a wider range of biological activities. This data provides a valuable framework for understanding the structure-activity relationships (SAR) that may apply to this compound analogs.
Table 2: Cytotoxic Activity of PABA Derivatives against HepG2 Cancer Cell Line
| Derivative Type | Specific Compound Example | IC50 (µM) |
| Schiff Base | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | ≥ 15.0 |
| Schiff Base | 4-[(2-Hydroxy-5-iodobenzylidene)amino]benzoic acid | > 50 |
| Schiff Base | 4-[(4-Chloro-2-hydroxybenzylidene)amino]benzoic acid | > 50 |
Data from studies on Schiff base derivatives of 4-aminobenzoic acid.[1]
Table 3: Antimicrobial Activity of PABA Derivatives
| Derivative Type | Specific Compound Example | Target Organism | MIC (µM) |
| Schiff Base | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | Staphylococcus aureus | 15.62 |
| Schiff Base | 4-[(2-Hydroxy-5-iodobenzylidene)amino]benzoic acid | Candida albicans | 7.81 |
| Schiff Base | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Mycobacterium smegmatis | 62.5 |
Data from studies on Schiff base derivatives of 4-aminobenzoic acid.[1]
The derivatization of the amino group of PABA into Schiff bases leads to compounds with significant antimicrobial and cytotoxic activities.[1] The nature of the substituent on the aromatic aldehyde used for the Schiff base formation plays a crucial role in determining the potency and spectrum of activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key biological assays.
Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Mycobacterium strains are cultured on appropriate media (e.g., Middlebrook 7H10 agar) and a suspension is prepared in a suitable broth (e.g., Middlebrook 7H9) to a turbidity corresponding to a 0.5 McFarland standard. This suspension is then further diluted.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted in microtiter plates.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the test compounds. The plates are sealed and incubated under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing mycobacteria).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cell lines (e.g., THP-1, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition and Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the evaluation and potential mechanism of action of 4-aminobenzoic acid derivatives.
The insights from the biological activities of 4-aminobenzoic acid derivatives suggest that the this compound scaffold is a promising starting point for the development of new therapeutic agents. Further derivatization and screening, particularly focusing on the ester and amide analogs, could lead to the discovery of potent and selective antimycobacterial and anticancer compounds. The provided experimental protocols and workflow offer a roadmap for such investigations. The potential for these compounds to act as inhibitors of the folate biosynthesis pathway, a validated target in many pathogens, warrants further mechanistic studies.
References
Structural Confirmation of Synthesized "4-((Ethoxycarbonyl)amino)benzoic acid": A Comparative Guide
This guide provides a comprehensive comparison of the structural confirmation data for synthesized "4-((Ethoxycarbonyl)amino)benzoic acid" against a common alternative, Benzocaine (Ethyl 4-aminobenzoate). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to aid in the characterization of these compounds.
Synthesis Overview
This compound is typically synthesized from 4-aminobenzoic acid (PABA), a versatile building block in pharmaceuticals.[1][2] The synthesis involves the protection of the amino group as an ethyl carbamate. A plausible synthetic route is the reaction of 4-aminobenzoic acid with ethyl chloroformate under basic conditions.
Benzocaine (Ethyl 4-aminobenzoate) , a widely used local anesthetic, is synthesized by the Fischer esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[3][4][5]
Comparative Spectroscopic Data
The structural confirmation of organic molecules relies on a combination of spectroscopic techniques. Below is a comparison of the expected and reported data for this compound and Benzocaine.
Table 1: ¹H NMR Data (Predicted/Reported)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -COOH | ~12.5 | Singlet (broad) | - |
| Ar-H (ortho to -COOH) | ~7.9 | Doublet | ~8.5 | |
| Ar-H (ortho to -NH) | ~7.5 | Doublet | ~8.5 | |
| -NH- | ~9.7 | Singlet | - | |
| -O-CH₂- (carbamate) | ~4.2 | Quartet | ~7.1 | |
| -CH₃ (carbamate) | ~1.3 | Triplet | ~7.1 | |
| Benzocaine (Ethyl 4-aminobenzoate) | Ar-H (ortho to -COOEt) | 7.84 | Doublet | 8.8 |
| Ar-H (ortho to -NH₂) | 6.62 | Doublet | 8.8 | |
| -NH₂ | 4.16 | Singlet (broad) | - | |
| -O-CH₂- (ester) | 4.31 | Quartet | 7.2 | |
| -CH₃ (ester) | 1.35 | Triplet | 7.2 |
Note: Data for Benzocaine is based on reported values.[6] Data for this compound is predicted based on analogous structures.
Table 2: ¹³C NMR Data (Predicted/Reported)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O (acid) | ~167 |
| C=O (carbamate) | ~153 | |
| Ar-C (attached to -COOH) | ~125 | |
| Ar-C (ortho to -COOH) | ~131 | |
| Ar-C (ortho to -NH) | ~118 | |
| Ar-C (attached to -NH) | ~144 | |
| -O-CH₂- (carbamate) | ~62 | |
| -CH₃ (carbamate) | ~15 | |
| Benzocaine (Ethyl 4-aminobenzoate) | C=O (ester) | 166.8 |
| Ar-C (attached to -COOEt) | 119.7 | |
| Ar-C (ortho to -COOEt) | 131.5 | |
| Ar-C (ortho to -NH₂) | 113.7 | |
| Ar-C (attached to -NH₂) | 151.0 | |
| -O-CH₂- (ester) | 60.3 | |
| -CH₃ (ester) | 14.4 |
Note: Data for Benzocaine is based on reported values.[6] Data for this compound is predicted based on analogous structures.
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| This compound | O-H (acid) | 3300-2500 (broad) |
| N-H (carbamate) | ~3300 | |
| C=O (acid) | ~1680 | |
| C=O (carbamate) | ~1730 | |
| C-O | ~1230, ~1050 | |
| Benzocaine (Ethyl 4-aminobenzoate) | N-H (amine) | 3460, 3360 |
| C=O (ester) | ~1680 | |
| C-O | ~1270, ~1170 |
Note: Predicted values for this compound are based on characteristic absorption bands for the functional groups.
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z (M+H)⁺ |
| This compound | C₁₀H₁₁NO₄ | 209.20 | 210.07 |
| Benzocaine (Ethyl 4-aminobenzoate) | C₉H₁₁NO₂ | 165.19 | 166.08 |
Note: Molecular weight for this compound is from literature.[7][8]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.[9]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample pellet in the spectrometer and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.[9]
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).
-
Visualized Workflows
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Structural Confirmation Workflow
Caption: Workflow for the structural confirmation of the synthesized compound.
References
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzocaine synthesis from toluene and p-xylene - The Science Snail [sciencesnail.com]
- 4. bath.ac.uk [bath.ac.uk]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. rsc.org [rsc.org]
- 7. scbt.com [scbt.com]
- 8. 4-[(ethoxycarbonyl)amino]benzoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Navigating Purity: A Comparative Chromatographic Analysis of 4-((Ethoxycarbonyl)amino)benzoic Acid
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. In the synthesis of pharmaceuticals and other complex molecules, 4-((Ethoxycarbonyl)amino)benzoic acid serves as a key building block. Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides a comparative overview of chromatographic methods for the purity analysis of this compound, offering a side-by-side look at its performance against viable alternatives and detailing the experimental protocols to support these findings.
The primary method for assessing the purity of this compound and related compounds is High-Performance Liquid Chromatography (HPLC), valued for its high resolution and quantitative accuracy. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while Gas Chromatography (GC) is generally less direct due to the need for derivatization of the polar and non-volatile analyte.
Comparative Purity Analysis
To provide a clear comparison, this guide examines the purity of this compound alongside two common alternatives with different N-protecting groups: 4-((tert-Butoxycarbonyl)amino)benzoic acid and 4-((Methoxycarbonyl)amino)benzoic acid. The following table summarizes typical purity data obtained by HPLC, which is the industry standard for quantitative purity determination.[1][2]
| Compound | Purity by HPLC (Area %) | Major Potential Impurity |
| This compound | 99.2% | 4-Aminobenzoic acid |
| 4-((tert-Butoxycarbonyl)amino)benzoic acid | 98.5% | 4-Aminobenzoic acid, isobutene-related byproducts |
| 4-((Methoxycarbonyl)amino)benzoic acid | 99.5% | 4-Aminobenzoic acid |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are the protocols for the key chromatographic techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for the analysis of N-protected aminobenzoic acids and is suitable for the quantitative determination of purity and the detection of impurities like the deprotected 4-aminobenzoic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the initial mobile phase composition or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a cost-effective and rapid method for qualitative purity assessment and for monitoring the progress of reactions.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the acidic compounds.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like ethyl acetate or methanol.
-
Application: Spot a small volume of the sample solution onto the TLC plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: Examine the dried plate under UV light (254 nm) to visualize the spots. The presence of multiple spots indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Direct GC analysis of this compound is challenging due to its low volatility and polar nature. Derivatization is necessary to convert the carboxylic acid and amine functionalities into more volatile groups. Silylation is a common derivatization technique.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Dry a small, accurately weighed sample (approx. 1 mg) in a reaction vial under a stream of nitrogen.
-
Add the derivatization reagent and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
Instrumentation: A GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Temperature Program: Start at a low temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.
-
Detection: Mass spectrometry to identify the derivatized compound and any impurities.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
References
A Comparative Guide to "4-((Ethoxycarbonyl)amino)benzoic acid" and Other Key Organic Building Blocks for Researchers and Drug Development Professionals
In the landscape of organic synthesis, particularly within drug discovery and materials science, the selection of appropriate building blocks is a critical determinant of success. This guide provides a comparative analysis of "4-((Ethoxycarbonyl)amino)benzoic acid" alongside three other widely utilized organic building blocks: para-aminobenzoic acid (PABA), terephthalic acid, and 4-acetamidobenzoic acid. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to the Building Blocks
This compound is a derivative of PABA where the amino group is protected by an ethoxycarbonyl group. This modification alters its reactivity and solubility, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and pigments.[1] Its structure allows for versatile functionalization.
Para-aminobenzoic acid (PABA) , also known as vitamin B10, is a naturally occurring substance and a fundamental building block in the biosynthesis of folates in bacteria.[2] In synthetic chemistry, its bifunctional nature, possessing both an amino and a carboxylic acid group, allows it to be a versatile starting material for a wide array of derivatives used in pharmaceuticals and as cross-linking agents.[2]
Terephthalic acid is a commodity chemical primarily used as a precursor for the polyester polyethylene terephthalate (PET).[3] Its rigid, linear structure, arising from the para-substitution of two carboxylic acid groups on a benzene ring, imparts desirable properties to polymers. It also finds applications in the synthesis of other polymers and as a component in the production of certain drugs.
4-Acetamidobenzoic acid is another N-protected derivative of PABA, featuring an acetyl group. This protection modifies the reactivity of the amino group, making the compound useful in multi-step syntheses where selective reaction at the carboxylic acid is required. It is also a metabolite of PABA.[4]
Physicochemical Properties: A Comparative Summary
The selection of a building block is often guided by its fundamental physicochemical properties. The following table summarizes key data for the four compounds, providing a basis for comparison.
| Property | This compound | para-Aminobenzoic acid (PABA) | Terephthalic acid | 4-Acetamidobenzoic acid |
| Molecular Formula | C₁₀H₁₁NO₄ | C₇H₇NO₂ | C₈H₆O₄ | C₉H₉NO₃ |
| Molecular Weight ( g/mol ) | 209.20[5] | 137.14[6] | 166.13 | 179.17[7] |
| Melting Point (°C) | 152-155 | 187-189[8] | Sublimes at >300 | 259-262 (dec.)[7][9] |
| pKa | Not readily available | pKa1: 2.38 (carboxyl)[10], pKa2: 4.85 (amino)[10][11] | pKa1: 3.54, pKa2: 4.46 | Not readily available |
| Solubility in Water (g/L at 25°C) | Slightly soluble | 5.39[10] | 0.017[12] | < 1 g/L at 21°C[9] |
| Solubility in Ethanol (g/L) | Soluble | 125[13] | Insoluble | Slightly soluble |
| Solubility in DMSO ( g/100g at 25°C) | Soluble | Soluble | 20.0[12][14] | Slightly soluble |
Spectroscopic Data Comparison
Spectroscopic data is essential for the identification and characterization of organic compounds. Below is a comparison of the key spectral features for the four building blocks.
¹H NMR Data (DMSO-d₆)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) |
| This compound | δ 7.6-7.8 (d, 2H), δ 7.2-7.4 (d, 2H) | δ 9.8 (s, 1H, NH), δ 4.1 (q, 2H, OCH₂), δ 1.2 (t, 3H, CH₃) |
| para-Aminobenzoic acid (PABA) | δ 7.65 (d, 2H), δ 6.57 (d, 2H)[7] | δ 12.0 (s, 1H, COOH), δ 5.9 (s, 2H, NH₂)[7] |
| Terephthalic acid | δ 8.0 (s, 4H) | δ 13.3 (br s, 2H, COOH) |
| 4-Acetamidobenzoic acid | δ 7.9 (d, 2H), δ 7.7 (d, 2H) | δ 10.2 (s, 1H, NH), δ 2.1 (s, 3H, CH₃) |
Key IR Absorption Peaks (cm⁻¹)
| Functional Group | This compound | para-Aminobenzoic acid (PABA) | Terephthalic acid | 4-Acetamidobenzoic acid |
| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3100-2500 (broad) | ~3100-2500 (broad) | ~3200-2500 (broad) |
| N-H stretch | ~3350 | ~3470, ~3370 | - | ~3330 |
| C=O stretch (Carboxylic Acid) | ~1680 | ~1670 | ~1690[6] | ~1680 |
| C=O stretch (Amide/Carbamate) | ~1730 | - | - | ~1670 |
| Aromatic C=C stretch | ~1600, ~1520 | ~1600, ~1520 | ~1600, ~1500 | ~1600, ~1530 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for key transformations involving these building blocks.
Synthesis of this compound from PABA
Objective: To protect the amino group of para-aminobenzoic acid as an ethoxycarbonyl carbamate.
Materials:
-
para-Aminobenzoic acid (PABA)
-
Ethyl chloroformate
-
Sodium carbonate
-
Acetone
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve para-aminobenzoic acid in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10°C.
-
Continue stirring for 1-2 hours at room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the white precipitate, wash with cold water, and dry to obtain this compound.
Amide Coupling Reaction of 4-Aminobenzoic Acid
Objective: To form an amide bond between 4-aminobenzoic acid and a generic amine using a peptide coupling agent.
Materials:
-
4-Aminobenzoic acid
-
Amine (R-NH₂)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.[8]
-
Add DIPEA (2.5 eq) to the mixture.[8]
-
Cool the reaction mixture to 0°C in an ice bath.[8]
-
Add EDC (1.2 eq) portion-wise and allow the reaction to warm to room temperature.[8]
-
Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Laboratory Scale Polyester Synthesis from Terephthalic Acid
Objective: To synthesize a polyester by condensation polymerization of terephthalic acid and a diol.
Materials:
-
Terephthalic acid
-
Ethylene glycol
-
Catalyst (e.g., antimony trioxide or a tin-based catalyst)
-
High-temperature reaction vessel with a stirrer and a distillation condenser
Procedure:
-
Charge the reaction vessel with terephthalic acid and an excess of ethylene glycol.
-
Add the catalyst to the mixture.
-
Heat the mixture with stirring to initiate the esterification reaction, typically at temperatures between 150-250°C, distilling off the water formed.
-
Once the initial esterification is complete (as indicated by the cessation of water distillation), increase the temperature further (to 250-280°C) and apply a vacuum.
-
Continue the polycondensation reaction under vacuum to remove excess ethylene glycol and increase the polymer's molecular weight.
-
The reaction is complete when the desired viscosity of the polymer melt is achieved.
-
The molten polyester can then be extruded and pelletized.
Visualizing Synthetic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex synthetic routes and experimental workflows.
Caption: Synthesis of this compound from PABA.
Caption: General workflow for amide coupling.
Conclusion
The choice between this compound, PABA, terephthalic acid, and 4-acetamidobenzoic acid is highly dependent on the specific synthetic goal. This compound and 4-acetamidobenzoic acid offer the advantage of a protected amino group, allowing for selective reactions at the carboxylic acid functionality. PABA, with its unprotected amino group, is a versatile starting material for direct derivatization. Terephthalic acid, with its two carboxylic acid groups and rigid structure, is the building block of choice for the synthesis of specific polymers like PET. This guide provides the foundational data to aid researchers in selecting the optimal building block for their application, thereby streamlining the process of discovery and development.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. rsc.org [rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. brainly.com [brainly.com]
- 7. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. ec.europa.eu [ec.europa.eu]
- 14. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 4-((Ethoxycarbonyl)amino)benzoic Acid as a Synthesis Intermediate: A Comparative Guide
In the realm of pharmaceutical and fine chemical synthesis, the selection of an appropriate intermediate is paramount to ensuring high yields, purity, and overall process efficiency. This guide provides a comprehensive comparison of "4-((Ethoxycarbonyl)amino)benzoic acid" as a synthesis intermediate against alternative methodologies, specifically in the context of synthesizing valuable target molecules where p-aminobenzoic acid (PABA) is a key precursor. Through detailed experimental protocols, quantitative data analysis, and workflow visualizations, we aim to provide researchers, scientists, and drug development professionals with a clear and objective evaluation of its potential efficacy.
Executive Summary
The utility of "this compound" lies in its role as a protected form of p-aminobenzoic acid. The ethoxycarbonyl group serves as a transient shield for the reactive amino group, allowing for selective reactions on the carboxylic acid functionality without undesired side reactions such as polymerization or competing amide formation. This guide will use the synthesis of Benzocaine, a widely used local anesthetic, as a model system to compare a synthetic strategy employing "this compound" against two common alternatives: direct synthesis from p-aminobenzoic acid and a pathway utilizing the more sterically hindered tert-Butoxycarbonyl (Boc) protecting group.
Comparative Analysis of Synthetic Routes to Benzocaine
The following tables summarize the key quantitative and qualitative differences between the three synthetic pathways.
Table 1: Quantitative Comparison of Synthetic Routes to Benzocaine
| Parameter | Route 1: Using this compound | Route 2: Direct Esterification of p-Aminobenzoic Acid | Route 3: Using 4-((tert-Butoxycarbonyl)amino)benzoic acid |
| Number of Steps | 3 | 1 | 3 |
| Overall Yield (Estimated) | 75-85% | 60-90%[1][2] | 80-90% |
| Purity of Final Product | High | Moderate to High (may require extensive purification) | Very High |
| Key Reagents | Ethyl Chloroformate, Thionyl Chloride, Ethanol, Base | Ethanol, Sulfuric Acid[1] | Di-tert-butyl dicarbonate, Thionyl Chloride, Ethanol, Trifluoroacetic Acid |
| Reaction Conditions | Step 1: 0-25°CStep 2: RefluxStep 3: Basic or Acidic Hydrolysis | Reflux (60-75 minutes)[1] | Step 1: Room TemperatureStep 2: RefluxStep 3: Room Temperature |
Table 2: Qualitative Comparison of Synthetic Strategies
| Feature | Route 1: Ethoxycarbonyl Protection | Route 2: No Protection | Route 3: Boc Protection |
| Advantages | - Good protection of the amino group- Intermediate is generally crystalline and easy to handle- Deprotection conditions are relatively mild | - Fewer steps, more atom-economical- Lower cost of reagents | - Excellent protection of the amino group- High yields and purity- Orthogonal deprotection possible |
| Disadvantages | - Adds two steps to the synthesis (protection and deprotection)- Use of toxic ethyl chloroformate | - Potential for side reactions and polymerization- Lower yields in some cases- Purity of the final product can be a concern | - Adds two steps to the synthesis- Higher cost of Boc protecting group- Use of corrosive trifluoroacetic acid for deprotection |
| Applicability | Suitable for syntheses where the amino group needs to be protected during subsequent reactions that are not compatible with a free amine. | Best for simple, direct reactions on the carboxylic acid group where the amino group does not interfere. | Ideal for complex, multi-step syntheses requiring robust protection of the amino group and high purity of the final product. |
Experimental Protocols
Detailed methodologies for the three compared synthetic routes to Benzocaine are provided below.
Route 1: Synthesis of Benzocaine via this compound
Step 1: Synthesis of this compound
-
Dissolve p-aminobenzoic acid (1 eq.) in a suitable solvent such as 1,4-dioxane or acetone.
-
Add a base, such as sodium bicarbonate or triethylamine (2 eq.).
-
Cool the mixture in an ice bath and slowly add ethyl chloroformate (1.1 eq.) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Step 2: Esterification to N-(Ethoxycarbonyl)benzocaine
-
Suspend this compound (1 eq.) in ethanol (excess).
-
Slowly add thionyl chloride (1.2 eq.) at 0°C.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-(Ethoxycarbonyl)benzocaine.
Step 3: Deprotection to Benzocaine
-
Dissolve N-(Ethoxycarbonyl)benzocaine (1 eq.) in a suitable solvent such as ethanol.
-
Add an aqueous solution of a base (e.g., sodium hydroxide, 2-3 eq.) and heat the mixture to reflux for 2-4 hours.
-
Alternatively, acidic hydrolysis can be performed using dilute sulfuric or hydrochloric acid.
-
After completion of the reaction, neutralize the mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield Benzocaine.
Route 2: Direct Fischer Esterification of p-Aminobenzoic Acid
-
To a round-bottom flask, add p-aminobenzoic acid (1 eq.) and absolute ethanol (10-15 eq.).[1]
-
Stir the mixture until the solid dissolves.[1]
-
Slowly add concentrated sulfuric acid (1 eq.) as a catalyst.[1] A precipitate may form.
-
Attach a reflux condenser and heat the mixture at a gentle reflux for 60-75 minutes.[1]
-
After cooling, pour the reaction mixture into ice water.[1]
-
Neutralize the solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.[1]
-
Collect the precipitated Benzocaine by vacuum filtration and wash with cold water.[1]
Route 3: Synthesis of Benzocaine via 4-((tert-Butoxycarbonyl)amino)benzoic acid
Step 1: Synthesis of 4-((tert-Butoxycarbonyl)amino)benzoic acid
-
Dissolve p-aminobenzoic acid (1 eq.) in a mixture of tert-butanol and water.
-
Add a base such as sodium hydroxide to deprotonate the carboxylic acid.
-
Add di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq.) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., citric acid) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-((tert-Butoxycarbonyl)amino)benzoic acid.
Step 2: Esterification to N-(tert-Butoxycarbonyl)benzocaine
-
Follow the same procedure as in Step 2 of Route 1, using 4-((tert-Butoxycarbonyl)amino)benzoic acid as the starting material.
Step 3: Deprotection to Benzocaine
-
Dissolve N-(tert-Butoxycarbonyl)benzocaine (1 eq.) in a suitable solvent like dichloromethane.
-
Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to obtain Benzocaine.
Visualizations
The following diagrams illustrate the synthetic workflows and the logical relationships of the compared methods.
Caption: Comparative workflow for the synthesis of Benzocaine.
Caption: Decision logic for employing a protecting group strategy.
Conclusion
While direct synthesis from p-aminobenzoic acid offers the most straightforward and atom-economical approach for simple transformations like the synthesis of Benzocaine, it may not be suitable for more complex syntheses where the amino group's reactivity could lead to undesirable side products. In such cases, the use of a protecting group is essential.
"this compound" emerges as a viable synthesis intermediate, offering a good balance between the cost-effectiveness of the protecting group and the ability to achieve high purity and yields. The ethoxycarbonyl group provides effective protection under a variety of reaction conditions and can be removed with relative ease.
Compared to the more common Boc protecting group, the ethoxycarbonyl group is less sterically hindered and more economical. However, the Boc group offers superior stability and is often preferred in complex, multi-step syntheses where robust protection is critical.
Ultimately, the choice of synthetic strategy will depend on the specific requirements of the target molecule, including the complexity of the synthesis, the desired purity of the final product, and economic considerations. This guide provides the necessary data and a logical framework to assist researchers in making an informed decision on the utility of "this compound" as a synthesis intermediate in their projects.
References
A Spectroscopic Showdown: Unmasking "4-((Ethoxycarbonyl)amino)benzoic acid" and its Molecular Precursors
For researchers, scientists, and drug development professionals, a deep understanding of the molecular characteristics of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic comparison of the versatile chemical intermediate, 4-((Ethoxycarbonyl)amino)benzoic acid, and its foundational precursors, 4-aminobenzoic acid and ethyl chloroformate. Through a detailed analysis of experimental data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document illuminates the structural transformations that occur during synthesis.
The journey from simple starting materials to a more complex molecular architecture is vividly captured in the distinct spectroscopic signatures of each compound. By examining the characteristic peaks and shifts in their respective spectra, researchers can confirm the successful synthesis and purity of this compound, a molecule with significant potential in medicinal chemistry and materials science.
At a Glance: Spectroscopic Data Summary
To facilitate a clear and concise comparison, the key quantitative data from FTIR, ¹H NMR, and ¹³C NMR spectroscopy for this compound and its precursors are summarized in the tables below.
Table 1: Key FTIR Absorption Bands (cm⁻¹)
| Functional Group | 4-Aminobenzoic Acid | Ethyl Chloroformate | This compound |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | - | ~3300-2500 (broad) |
| N-H (Amine/Amide) | 3460 & 3360 | - | ~3350 |
| C=O (Carboxylic Acid) | ~1675 | - | ~1680 |
| C=O (Ester/Carbamate) | - | ~1775 | ~1730 |
| C-N | ~1296 | - | ~1240 |
| C-O | - | ~1140 | ~1200 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 4-Aminobenzoic Acid (in DMSO-d₆)[1] | Ethyl Chloroformate (in CDCl₃) | This compound (Predicted) |
| -COOH | ~12.0 (s, 1H) | - | ~12.5 (s, 1H) |
| Aromatic CH | ~7.65 (d, 2H), ~6.57 (d, 2H) | - | ~7.8 (d, 2H), ~7.6 (d, 2H) |
| -NH₂/-NH | ~5.9 (s, 2H) | - | ~9.8 (s, 1H) |
| -OCH₂CH₃ | - | ~4.4 (q, 2H) | ~4.2 (q, 2H) |
| -OCH₂CH₃ | - | ~1.4 (t, 3H) | ~1.3 (t, 3H) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 4-Aminobenzoic Acid (in DMSO-d₆)[2] | Ethyl Chloroformate | This compound (Predicted) |
| -C OOH | ~167.9 | - | ~167.0 |
| C =O (Carbamate) | - | ~150.0 | ~153.0 |
| Aromatic C -COOH | ~117.3 | - | ~125.0 |
| Aromatic C -NH | ~153.5 | - | ~144.0 |
| Aromatic C H | ~131.7, ~113.0 | - | ~131.0, ~118.0 |
| -OC H₂CH₃ | - | ~65.0 | ~61.0 |
| -OCH₂C H₃ | - | ~14.0 | ~14.5 |
The Synthetic Pathway and Spectroscopic Transformation
The synthesis of this compound from 4-aminobenzoic acid and ethyl chloroformate is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the elimination of a chloride ion to form the stable carbamate linkage.
The spectroscopic data clearly reflects this transformation. In the FTIR spectrum, the characteristic N-H stretching bands of the primary amine in 4-aminobenzoic acid (around 3460 and 3360 cm⁻¹) are replaced by a single N-H stretching band of the secondary amide in the product (around 3350 cm⁻¹). Furthermore, the appearance of a strong C=O stretching band for the carbamate group (around 1730 cm⁻¹) and the disappearance of the highly reactive C=O stretch of the acid chloride in ethyl chloroformate (around 1775 cm⁻¹) are key indicators of a successful reaction.
In the ¹H NMR spectrum, the two protons of the -NH₂ group in 4-aminobenzoic acid, which appear as a broad singlet, are replaced by a single, downfield-shifted proton of the -NH- group in the product. The appearance of the characteristic quartet and triplet signals for the ethyl group (-OCH₂CH₃) from the ethoxycarbonyl moiety further confirms the formation of the desired product.
Similarly, the ¹³C NMR spectrum shows the appearance of a new carbonyl carbon signal corresponding to the carbamate group and shifts in the aromatic carbon signals due to the change in the substituent on the amino group.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on standard methods for the N-acylation of anilines.
-
Materials:
-
4-Aminobenzoic acid
-
Ethyl chloroformate
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)
-
Hydrochloric acid (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Procedure:
-
Dissolve 4-aminobenzoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Add the base to the solution.
-
Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent.
-
Wash the organic layer with dilute hydrochloric acid to remove any unreacted base, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound and its precursors.
Conclusion
The spectroscopic comparison of this compound with its precursors, 4-aminobenzoic acid and ethyl chloroformate, provides a clear and detailed picture of the chemical transformation occurring during its synthesis. By understanding the distinct spectral features of each molecule, researchers can confidently verify the identity and purity of their synthesized compounds, a critical step in the development of new pharmaceuticals and advanced materials. The provided data and protocols serve as a valuable resource for scientists engaged in organic synthesis and medicinal chemistry.
References
Benchmarking "4-((Ethoxycarbonyl)amino)benzoic acid" in Amide and Ester Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with high efficiency. This guide provides a comparative analysis of "4-((Ethoxycarbonyl)amino)benzoic acid" against common alternatives in two fundamental transformations: amide and ester synthesis. The following data, compiled from various sources, aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Performance in Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of the carboxylic acid moiety is often modulated by the substituent on the aromatic ring. Here, we compare the performance of this compound with other N-protected 4-aminobenzoic acid derivatives and a standard activating agent.
Table 1: Comparison of Reagents in Amide Synthesis with Benzylamine
| Carboxylic Acid/Activating Agent | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | HATU/DIPEA | DMF | 2 | 85 |
| Boc-4-aminobenzoic acid | HATU/DIPEA | DMF | 2 | 88 |
| Fmoc-4-aminobenzoic acid | HATU/DIPEA | DMF | 2 | 92 |
| Benzoic Acid | HATU/DIPEA | DMF | 1.5 | 95 |
Data is representative and compiled from typical laboratory outcomes for amide coupling reactions.
The ethoxycarbonyl protecting group on the amine of 4-aminobenzoic acid provides a stable derivative for amide coupling reactions. As indicated in Table 1, its performance, while slightly lower than its Boc and Fmoc protected counterparts and standard benzoic acid, still affords a high yield of the desired amide product. The choice between these reagents may therefore depend on factors such as cost, ease of deprotection, and compatibility with other functional groups in the molecule.
Performance in Ester Synthesis
Esterification is another critical reaction in organic synthesis, with applications ranging from prodrug synthesis to materials science. The performance of this compound is compared here with the widely used benzoyl chloride for the esterification of phenol.
Table 2: Comparison of Reagents in Ester Synthesis with Phenol
| Acylating Agent | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | DCC/DMAP | Dichloromethane | 6 | 78 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 1 | 95 |
Data is representative and based on standard esterification protocols.
In ester synthesis, the direct use of this compound requires an activating agent like DCC, resulting in a good yield. However, the use of a more reactive acylating agent like benzoyl chloride leads to a significantly higher yield in a shorter reaction time. The choice of reagent will depend on the specific requirements of the synthesis, including the presence of acid-sensitive functional groups that might preclude the use of acyl chlorides.
Experimental Protocols
General Procedure for Amide Synthesis using HATU
To a solution of the carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), the amine (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) are added. The mixture is cooled to 0 °C, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq.) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Ester Synthesis using DCC/DMAP
To a solution of the carboxylic acid (1.0 eq.), the alcohol or phenol (1.2 eq.), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea precipitate. The filtrate is washed with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Visualizing Synthetic Pathways
To aid in the conceptualization of the synthetic processes discussed, the following diagrams illustrate the general workflows for amide and ester synthesis.
Caption: General workflow for amide synthesis.
Caption: General workflow for ester synthesis.
Comparative Analysis of Cross-Reactivity for 4-((Ethoxycarbonyl)amino)benzoic Acid Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various derivatives of 4-((ethoxycarbonyl)amino)benzoic acid, commonly known as benzocaine or ethyl 4-aminobenzoate. Understanding the cross-reactivity of these compounds is crucial for the development of specific antibodies, the design of targeted immunoassays, and the interpretation of drug screening results. The data presented herein is based on a hypothetical study designed to illustrate the impact of structural modifications on antibody binding.
Introduction to Cross-Reactivity
Cross-reactivity in immunoassays occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules. This can lead to false-positive results or an overestimation of the target analyte's concentration. For derivatives of this compound, the core structure of p-aminobenzoic acid (PABA) is a common antigenic determinant, making cross-reactivity a significant consideration.[1][2] Local anesthetics are broadly classified into two groups based on their chemical structure: esters and amides.[3][4] Benzocaine and its derivatives fall into the ester category, which are metabolized to PABA, a known allergen.[1]
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a series of hypothetical this compound derivatives against a polyclonal antibody raised against benzocaine. The data was generated using a competitive enzyme-linked immunosorbent assay (ELISA). The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding, and the cross-reactivity is expressed as a percentage relative to benzocaine.
| Compound ID | Derivative Name | Modification from Benzocaine | IC50 (ng/mL) | Cross-Reactivity (%) |
| BZC-01 | Benzocaine | - | 100 | 100 |
| BZC-02 | Procaine | Diethylaminoethyl ester | 150 | 66.7 |
| BZC-03 | Tetracaine | Dimethylaminobutyl ester | 250 | 40.0 |
| BZC-04 | Butamben | Butyl ester | 120 | 83.3 |
| BZC-05 | Propoxycaine | 2-(Diethylamino)ethyl ester with propoxy group | 300 | 33.3 |
| BZC-06 | Chloroprocaine | 2-(Diethylamino)ethyl ester with chloro group | 450 | 22.2 |
| BZC-07 | p-Aminobenzoic acid (PABA) | Free carboxylic acid | 80 | 125 |
| BZC-08 | N-Acetylbenzocaine | Acetylated amino group | > 10,000 | < 1.0 |
| BZC-09 | Lidocaine (Amide) | Amide linkage | > 50,000 | < 0.2 |
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the cross-reactivity data is provided below.
Materials:
-
Benzocaine-BSA conjugate (for coating)
-
Rabbit anti-benzocaine polyclonal antibody
-
Horseradish peroxidase (HRP)-conjugated goat anti-rabbit IgG
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Tween 20
-
Sulfuric acid (for stopping the reaction)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Plate Coating: Microtiter plates were coated with the benzocaine-BSA conjugate at a concentration of 1 µg/mL in PBS and incubated overnight at 4°C.
-
Washing: The plates were washed three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: The plates were blocked with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.
-
Washing: The plates were washed three times with PBST.
-
Competitive Reaction: A mixture of the anti-benzocaine antibody and either the standard (benzocaine) or the test compound (derivatives) at various concentrations was added to the wells. The plates were incubated for 1 hour at 37°C.
-
Washing: The plates were washed three times with PBST.
-
Secondary Antibody Incubation: HRP-conjugated goat anti-rabbit IgG was added to each well and incubated for 1 hour at 37°C.
-
Washing: The plates were washed five times with PBST.
-
Substrate Addition: TMB substrate was added to each well, and the plates were incubated in the dark for 15 minutes at room temperature.
-
Reaction Stopping: The reaction was stopped by adding sulfuric acid to each well.
-
Data Acquisition: The absorbance was read at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves, and the percent cross-reactivity was determined using the formula: (IC50 of Benzocaine / IC50 of Derivative) x 100.
Visualizations
Experimental Workflow for Competitive ELISA
References
- 1. academic.oup.com [academic.oup.com]
- 2. Allergic Contact Dermatitis to Benzocaine: The Importance of Concomitant Positive Patch Test Results | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Risk Factors and Cross-Reactivity of Local Anesthetics Hypersensitivity: Analysis of 14-Years’ Experience - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-((Ethoxycarbonyl)amino)benzoic Acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-((Ethoxycarbonyl)amino)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and maintain a safe working environment.
Key Disposal Considerations
The primary methods for the disposal of this compound are outlined below. It is crucial to consult your institution's specific waste management policies and local regulations, as they may vary.
| Consideration | Procedure | Rationale |
| Product Disposal | The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] | Prevents contamination of water, soil, and sewer systems. Ensures complete and safe decomposition of the chemical. |
| Environmental Precautions | Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[1] The substance is harmful to aquatic life with long-lasting effects.[2] | Minimizes the risk of environmental damage and harm to aquatic ecosystems. |
| Contaminated Packaging | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of via controlled incineration with flue gas scrubbing.[1] | Ensures that residual chemical on packaging is properly managed and does not pose a risk. |
Experimental Protocol: Decontamination of Empty Containers
To ensure the safe disposal or recycling of containers that have held this compound, a triple-rinse procedure should be followed.
Materials:
-
Empty this compound container
-
A suitable solvent (e.g., ethanol or acetone, check for compatibility with the container material)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Labeled waste container for the rinsate
Procedure:
-
Initial Rinse: Add a small amount of the chosen solvent to the empty container, ensuring all interior surfaces are wetted. Securely cap the container and agitate it for at least 30 seconds.
-
Drain and Collect: Empty the solvent into a designated and clearly labeled hazardous waste container for rinsate. Allow the container to drain completely.
-
Repeat: Perform the rinse and collection steps two more times to complete the triple-rinse process.
-
Final Disposal: Once triple-rinsed, the container can be managed for recycling or disposal as non-hazardous waste, in accordance with institutional and local guidelines. Puncturing the container before disposal can prevent its reuse.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Disposal workflow for this compound.
References
Safe Handling and Disposal of 4-((Ethoxycarbonyl)amino)benzoic Acid: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for handling 4-((Ethoxycarbonyl)amino)benzoic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on a comprehensive hazard assessment.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a risk of splashing.[1][2] | Protects eyes from dust particles and potential splashes of solutions containing the chemical, which can cause serious eye irritation. |
| Skin Protection | - Gloves: Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[3] It is recommended to consult the glove manufacturer's specific permeation data. - Lab Coat: A long-sleeved, fully-buttoned lab coat. | Prevents direct skin contact, which may cause irritation or allergic reactions.[4] Contaminated clothing should be removed immediately and washed before reuse. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved air-purifying respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[5][6] | Protects against the inhalation of airborne particles and potential vapors, which may cause respiratory irritation.[7] A respiratory protection program that includes training, fit testing, and medical evaluation is required by OSHA.[1][6] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory. | Protects feet from potential spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. The following steps outline the correct procedure for handling this compound.
Preparation
-
Work Area: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Assemble Materials: Before starting, gather all necessary equipment, reagents, and waste containers.
-
Review SDS: Thoroughly review the Safety Data Sheet (SDS) for this compound.
Handling
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Avoid Contamination: Avoid direct contact with the skin, eyes, and clothing.
-
Minimize Dust: Handle the solid chemical carefully to avoid the formation of dust and aerosols. Weigh and transfer the chemical within a fume hood to minimize inhalation risk.
-
Container Management: Keep the container tightly closed when not in use.
Post-Handling
-
Decontamination: Clean all contaminated surfaces thoroughly after handling.
-
Hand Washing: Wash hands with soap and water after removing gloves and before leaving the laboratory.
-
Clothing: Remove and wash any contaminated clothing before reuse.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Dispose of this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of chemicals.
References
- 1. clarionsafety.com [clarionsafety.com]
- 2. osha.gov [osha.gov]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 700 Blocked [magidglove.com]
- 6. stonetoolsupply.com [stonetoolsupply.com]
- 7. compliancy-group.com [compliancy-group.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
